Irak4-IN-18
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H25FN6O3 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(1S,2S,3R,4R)-3-[[2-(3-fluoro-5-morpholin-4-ylanilino)furo[3,2-d]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C24H25FN6O3/c25-15-10-16(12-17(11-15)31-4-7-33-8-5-31)27-24-28-18-3-6-34-21(18)23(30-24)29-20-14-2-1-13(9-14)19(20)22(26)32/h1-3,6,10-14,19-20H,4-5,7-9H2,(H2,26,32)(H2,27,28,29,30)/t13-,14+,19+,20-/m1/s1 |
Clave InChI |
MPYUEFXHKFQGQP-BBNYVJOESA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Irak4-IN-18: A Technical Guide for Researchers
An In-depth Examination of a Potent Inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for the Advancement of Therapeutic Strategies in Inflammatory Diseases.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Irak4-IN-18, a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune diseases, making IRAK4 a highly sought-after therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and a visualization of the pertinent signaling pathway to facilitate further investigation and application of this compound.
Discovery of a Novel IRAK4 Inhibitor
The discovery of novel IRAK4 inhibitors is a significant area of focus in medicinal chemistry, primarily driven by the therapeutic potential of modulating the innate immune response. The identification of potent and selective IRAK4 inhibitors often begins with high-throughput screening (HTS) of extensive compound libraries to identify initial hit compounds. These hits then undergo a rigorous process of medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties.
While the specific discovery details for this compound are not extensively documented in publicly available literature, its chemical scaffold belongs to a class of compounds that have been actively explored as kinase inhibitors. The general approach for discovering such inhibitors involves:
-
High-Throughput Screening (HTS): A large library of diverse chemical compounds is screened against the IRAK4 kinase in a biochemical assay to identify initial "hits" that inhibit its activity.
-
Hit-to-Lead Optimization: Promising hits are then subjected to medicinal chemistry efforts to improve their potency and selectivity for IRAK4 over other kinases. This involves synthesizing and testing a variety of analogs to establish a structure-activity relationship (SAR).
-
In Vitro and Cellular Characterization: Lead compounds are further evaluated in a battery of in vitro and cell-based assays to confirm their mechanism of action and assess their efficacy in a more physiologically relevant context.
-
In Vivo Evaluation: The most promising candidates are then advanced to in vivo models of inflammatory diseases to assess their therapeutic potential.
This compound has emerged from such efforts as a potent IRAK4 inhibitor with a reported IC50 value of 15 nM[1].
Synthesis of this compound
General Synthetic Scheme for Pyrazolo[3,4-d]pyrimidine Core:
The synthesis of the pyrazolo[3,4-d]pyrimidine core often starts from a substituted pyrazole (B372694) derivative, which is then cyclized to form the fused pyrimidine (B1678525) ring. For example, a common starting material is an aminopyrazole carboxylate which can be reacted with a one-carbon synthon, such as formamide, to construct the pyrimidine ring.
Final Assembly of this compound:
The final steps in the synthesis of this compound would likely involve the coupling of the functionalized pyrazolo[3,4-d]pyrimidine core with the appropriate side chains. Given the structure of this compound, this would involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to attach the substituted aminobenzamide moiety to the C4 position of the pyrazolo[3,4-d]pyrimidine ring.
Quantitative Data
The following table summarizes the available quantitative data for this compound, highlighting its potency as an IRAK4 inhibitor.
| Parameter | Value | Reference |
| IC50 (IRAK4) | 15 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of IRAK4 inhibitors like this compound. These protocols are based on established and widely used assays in the field.
IRAK4 Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IRAK4. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., a synthetic peptide or Myelin Basic Protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the IRAK4 enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding a mixture of the IRAK4 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps: first, depleting the remaining ATP, and second, converting the produced ADP into ATP and measuring the light output using a luciferase/luciferin reaction.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the IRAK4 kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of LPS-Induced Cytokine Production
This assay assesses the ability of an inhibitor to block IRAK4-mediated signaling in a cellular context, typically by measuring the production of downstream pro-inflammatory cytokines.
Cell Line:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) dissolved in DMSO
-
ELISA kit for the cytokine of interest (e.g., IL-23 or TNF-α)
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a suitable density.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.
-
Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 signaling pathway. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted cytokine (e.g., IL-23) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: IRAK4 Signaling Pathway Downstream of TLR/IL-1R.
Caption: Drug Discovery Workflow for IRAK4 Inhibitors.
References
IRAK4-IN-18: A Technical Guide to its Role and Inhibition in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in initiating and amplifying the inflammatory response to pathogens and cellular damage. Its dual functions as both a kinase and a scaffold protein are essential for the assembly of the Myddosome signaling complex and the subsequent activation of downstream pathways, including NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.[1][2] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of IRAK4-IN-18, a potent inhibitor of IRAK4, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used to characterize its function.
This compound: A Potent Inhibitor of IRAK4
This compound is a small molecule inhibitor designed to specifically target the kinase activity of IRAK4. By blocking the catalytic function of IRAK4, this compound effectively attenuates the downstream signaling cascade, leading to a reduction in the production of key inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | IRAK4 | 15 | Biochemical Kinase Assay |
Table 1: Biochemical Potency of this compound.
| Cell Line | Stimulus | Inhibitor | Effect |
| THP-1 (human monocytic) | LPS | This compound | Inhibition of IL-23 production |
| Dendritic Cells (DC) | LPS | This compound | Inhibition of IL-23 production |
Table 2: Cellular Activity of this compound.
IRAK4 Signaling Pathway and Mechanism of Inhibition
The activation of TLRs or IL-1Rs by their respective ligands triggers the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to the receptor complex, where it becomes activated and, in turn, phosphorylates and activates IRAK1. This initiates a signaling cascade that culminates in the activation of transcription factors and the expression of inflammatory genes. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling events.
Experimental Protocols
IRAK4 Biochemical Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Biotinylated peptide substrate (e.g., a derivative of Ezrin/Radixin/Moesin)
-
This compound or other test compounds
-
Streptavidin-coated plates
-
Phospho-specific primary antibody
-
Europium-labeled secondary antibody
-
DELFIA® Enhancement Solution
-
Time-Resolved Fluorescence (TRF) plate reader
Methodology:
-
Prepare a 4X reaction cocktail containing the IRAK4 enzyme in kinase buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate.
-
Add the 4X enzyme reaction cocktail to the wells and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the kinase reaction by adding a 2X ATP/substrate cocktail.
-
Incubate the reaction plate at a controlled temperature (e.g., 25°C or 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 50 mM EDTA).
-
Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add a Europium-labeled secondary antibody.
-
After a final wash, add DELFIA® Enhancement Solution.
-
Measure the time-resolved fluorescence to quantify the extent of substrate phosphorylation.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for TLR-Mediated Cytokine Production
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context following TLR stimulation.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary cells like peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4 stimulation).
-
This compound or other test compounds.
-
ELISA kit for the cytokine of interest (e.g., IL-23, TNF-α, IL-6).
-
96-well cell culture plates.
-
Plate reader for ELISA.
Methodology:
-
Seed the cells (e.g., THP-1 cells) in a 96-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with a TLR ligand (e.g., LPS) at a predetermined optimal concentration. Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).
-
Incubate the cells for a sufficient duration to allow for cytokine production and secretion (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the inhibitory effect of this compound on cytokine production by comparing the levels in treated versus untreated stimulated cells.
In Vivo Relevance
Preclinical studies have demonstrated the in vivo efficacy of IRAK4 inhibition. For instance, this compound has been shown to block the development of arthritis in rat models, highlighting its potential as a therapeutic agent for inflammatory diseases.[3] The inhibition of LPS-induced IL-23 production in relevant immune cells further supports its mechanism of action in a physiological context.[3]
Conclusion
This compound is a potent and specific inhibitor of IRAK4 kinase activity, effectively blocking the downstream signaling pathways that drive innate immune responses. Its ability to suppress the production of pro-inflammatory cytokines in both biochemical and cellular assays, coupled with its demonstrated efficacy in preclinical models of inflammatory disease, underscores the therapeutic potential of targeting IRAK4. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of IRAK4 inhibitors like this compound, paving the way for the development of novel treatments for a range of immune-mediated disorders.
References
The Role of Irak4-IN-18 in Modulating the Toll-like Receptor Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response, and their dysregulation is implicated in a host of inflammatory and autoimmune diseases. Pharmacological inhibition of IRAK4 presents a promising therapeutic strategy for mitigating aberrant inflammatory responses. This technical guide provides an in-depth overview of Irak4-IN-18, a potent IRAK4 inhibitor, and its impact on the TLR signaling pathway. We will delve into its mechanism of action, present available quantitative data, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.
Core Concepts: The TLR Signaling Pathway and the Role of IRAK4
Toll-like receptors are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding, most TLRs (with the exception of TLR3) recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[1] IRAK4 is the first kinase recruited to this complex and is considered the "master IRAK" as its kinase activity is essential for the subsequent activation of the downstream signaling cascade.[2]
Activated IRAK4 phosphorylates IRAK1 and IRAK2, leading to the recruitment of TRAF6, an E3 ubiquitin ligase.[2] This, in turn, activates downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription and release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-1β.[3][4]
This compound: A Potent Inhibitor of IRAK4
This compound is a small molecule inhibitor of IRAK4. By targeting the kinase activity of IRAK4, it effectively blocks the downstream signaling cascade initiated by TLR and IL-1R activation, thereby reducing the production of inflammatory mediators.
Data Presentation: Quantitative Analysis of IRAK4 Inhibition
The following tables summarize the available quantitative data for this compound and other potent IRAK4 inhibitors. This data provides insights into the potency and efficacy of targeting IRAK4.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | IRAK4 | 15 | Not specified |
| Zabedosertib (BAY-1834845 / Irak4-IN-20) | IRAK4 | 3.55 | Not specified |
Note: Data for Zabedosertib is included as a potent and structurally related IRAK4 inhibitor to provide a broader context of inhibition potency.
Table 2: Cellular Activity of IRAK4 Inhibitors on Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 / % Inhibition |
| This compound | THP-1 and Dendritic Cells | LPS | IL-23 | Inhibition observed |
| Zabedosertib (BAY-1834845) | Human PBMCs | LPS (500 nM) | IL-1β | ~90% inhibition |
| Zabedosertib (BAY-1834845) | Human PBMCs | LPS (500 nM) | TNF-α | ~85% inhibition |
| Zabedosertib (BAY-1834845) | Human PBMCs | LPS (500 nM) | IL-6 | ~80% inhibition |
Note: Quantitative data on a broad panel of cytokines for this compound is limited in the public domain. The data for Zabedosertib is presented as a representative example of the effects of potent IRAK4 inhibition on cytokine production.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
Experimental Protocols
In Vitro IRAK4 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[6]
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µl of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µl of a solution containing the IRAK4 enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µl of a solution containing ATP and the substrate in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cytokine Inhibition Assay
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate and culture the cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., <0.1%).
-
Pre-treat the cells with the compound dilutions or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate TLR ligand at a predetermined optimal concentration.
-
Incubate the plate for a suitable duration (e.g., 18-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokines of interest in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the activation of downstream signaling molecules in the TLR pathway (e.g., NF-κB, MAPKs).
Materials:
-
Cells and reagents for cell culture and stimulation as described in the cytokine inhibition assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phosphorylated and total forms of NF-κB p65, p38, JNK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Perform cell culture, compound treatment, and stimulation as described previously, typically for shorter time points (e.g., 15-60 minutes) to capture phosphorylation events.
-
After stimulation, wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration in the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion
This compound is a potent inhibitor of IRAK4 kinase activity, a critical mediator in the TLR and IL-1R signaling pathways. By targeting IRAK4, this compound effectively reduces the production of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for a wide range of inflammatory and autoimmune diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other IRAK4 inhibitors. Further research is warranted to fully elucidate the quantitative effects of this compound on a broader range of cytokines and in various preclinical models of disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Biological Activity of Zimlovisertib (PF-06650833): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is indispensable for the activation of inflammatory responses. Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and inflammatory disorders. Zimlovisertib (PF-06650833) is a potent and selective small-molecule inhibitor of IRAK4, which has been investigated as a therapeutic agent for these conditions. This technical guide provides a comprehensive overview of the biological activity of Zimlovisertib, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.
Mechanism of Action: Targeting the Myddosome Signaling Complex
Zimlovisertib exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) is recruited. MyD88 then nucleates the assembly of a higher-order signaling complex known as the Myddosome. Within this complex, IRAK4 is brought into close proximity, allowing for its autophosphorylation and subsequent activation. Activated IRAK4 then phosphorylates other downstream substrates, primarily IRAK1 and IRAK2, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[1]
Zimlovisertib is an ATP-competitive inhibitor that binds to the kinase domain of IRAK4, preventing its autophosphorylation and the subsequent phosphorylation of its substrates. This effectively blocks the transduction of the inflammatory signal at its origin, leading to a broad suppression of downstream inflammatory mediators.
Quantitative Data Summary
The biological activity of Zimlovisertib has been quantified in a variety of biochemical and cellular assays. The following tables summarize the key potency and selectivity data.
| Assay Type | Description | IC50 (nM) | Reference(s) |
| Biochemical Assay | Inhibition of recombinant human IRAK4 kinase activity. | 0.2 | [2][3] |
| Cellular Assay | Inhibition of TNF-α release in R848-stimulated human peripheral blood mononuclear cells (PBMCs). | 2.4 | [2][3] |
| Cellular Assay | Inhibition of inflammatory responses in human primary cells stimulated with plasma from patients with rheumatoid arthritis or systemic lupus erythematosus. | Potent Inhibition |
Table 1: Potency of Zimlovisertib (PF-06650833)
| Kinase | % Inhibition at 200 nM |
| IRAK4 | ~100% |
| IRAK1 | >70% |
| MNK2 | >70% |
| LRRK2 | >70% |
| CLK4 | >70% |
| CK1γ1 | >70% |
Table 2: Kinase Selectivity Profile of Zimlovisertib (PF-06650833) .[4] Data from a panel of 278 kinases.
Experimental Protocols
Biochemical IRAK4 Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to determine the in vitro potency of an IRAK4 inhibitor by measuring ADP production.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Zimlovisertib (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Zimlovisertib in DMSO.
-
Assay Plate Setup: Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing Kinase Assay Buffer, IRAK4 enzyme (e.g., 7 ng per reaction), and MBP substrate.[5] Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution of ATP in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for IRAK4 (e.g., 25 µM).[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to IRAK4 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of Zimlovisertib relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Inhibition of LPS-Induced TNF-α Release in Human PBMCs
This protocol details a method to assess the cellular potency of an IRAK4 inhibitor by measuring its effect on cytokine production in a primary human cell system.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
Zimlovisertib (or test compound) serially diluted in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.[7]
-
Compound Pre-incubation: Prepare serial dilutions of Zimlovisertib in complete RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle (medium with DMSO) to the appropriate wells. Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to achieve a final concentration of 2 ng/mL.[7] For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.[7]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of Zimlovisertib relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of Zimlovisertib.
Caption: General workflow for testing Zimlovisertib in a cellular cytokine release assay.
References
The Core Structure of IRAK4 Inhibition: A Technical Guide to Zimlovisertib (PF-06650833)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, mechanism of action, and experimental evaluation of Zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language for clarity and reproducibility.
Introduction to IRAK4 and its Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a central signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. Upon activation, IRAK4 is a key component of the Myddosome complex, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[1][2]. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases.
Zimlovisertib (PF-06650833) is a small molecule inhibitor that targets the ATP-binding site of the IRAK4 kinase domain. By blocking the kinase activity of IRAK4, Zimlovisertib effectively disrupts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators[1].
Quantitative Data for Zimlovisertib (PF-06650833)
The inhibitory activity of Zimlovisertib has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of Zimlovisertib
| Assay Type | Target | Substrate | ATP Concentration | IC50 (nM) | Reference |
| DELFIA Assay | Activated full-length IRAK4 | Peptide substrate | 600 µM (Km) | 0.2 | [3] |
Table 2: Cellular Activity of Zimlovisertib
| Cell Type | Stimulation | Measured Endpoint | IC50 (nM) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | R848 (TLR7/8 agonist) | TNFα production | 2.4 | [3][4] |
| Human Macrophages | Anti-citrullinated protein antibody (ACPA) immune complexes | TNFα production | ~100 (at 100nM inhibition shown) | [5] |
| Human RA Fibroblast-like Synoviocytes | Pam3Cys (TLR1/2), LPS (TLR4), Flagellin (TLR5), IL-1β | Cytokine and MMP production | ~100 (at 100nM inhibition shown) | [5] |
Table 3: In Vivo Efficacy of Zimlovisertib
| Animal Model | Treatment | Measured Endpoint | Result | Reference |
| Male Sprague-Dawley Rats | 0.3-30 mg/kg, oral administration | LPS-induced TNF-α | Significant dose-dependent inhibition | [4] |
| Rat Collagen-Induced Arthritis (CIA) | 3 mg/kg, twice daily, oral | Paw volume | Reduction in joint inflammation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IRAK4 Biochemical Kinase Assay (DELFIA)
Objective: To determine the in vitro potency (IC50) of Zimlovisertib against IRAK4 kinase activity.
Principle: This assay measures the phosphorylation of a peptide substrate by activated IRAK4. The detection is based on a time-resolved fluorescence resonance energy transfer (FRET) technology (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay - DELFIA).
Materials:
-
Activated full-length IRAK4 protein
-
Biotinylated peptide substrate
-
ATP (at Km concentration, 600 µM)
-
Assay buffer
-
Zimlovisertib (serially diluted)
-
Europium-labeled anti-phosphoserine/threonine antibody
-
Streptavidin-coated microplates
Procedure:
-
Add serially diluted Zimlovisertib to the wells of a streptavidin-coated microplate.
-
Add a mixture of activated IRAK4 and biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for substrate phosphorylation.
-
Stop the reaction and wash the plate to remove non-biotinylated components.
-
Add Europium-labeled anti-phospho antibody and incubate to allow binding to the phosphorylated substrate.
-
After another wash step, add enhancement solution to dissociate the europium ions and form a highly fluorescent chelate.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the percent inhibition for each Zimlovisertib concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cellular Assay for TNFα Production in Human PBMCs
Objective: To assess the cellular potency of Zimlovisertib in inhibiting TLR-mediated cytokine production.
Principle: This assay measures the ability of Zimlovisertib to inhibit the production and secretion of TNFα from human PBMCs stimulated with a TLR7/8 agonist (R848).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
R848 (TLR7/8 agonist)
-
Zimlovisertib (serially diluted)
-
TNFα ELISA kit
Procedure:
-
Isolate PBMCs from healthy human blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate and pre-incubate with serially diluted Zimlovisertib.
-
Stimulate the cells with R848 to induce TNFα production.
-
Incubate the plate for a specified period (e.g., 18-24 hours).
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each Zimlovisertib concentration and determine the IC50 value.[3]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by Zimlovisertib.
Caption: General Experimental Workflow for Evaluating IRAK4 Inhibitors.
References
Preliminary Studies on a Novel IRAK4 Inhibitor: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Irak4-IN-18" as of the latest search. This guide therefore provides a comprehensive overview of the typical preliminary studies, experimental protocols, and data interpretation for a hypothetical novel IRAK4 inhibitor, representative of early-stage drug discovery efforts targeting the Interleukin-1 Receptor-Associated Kinase 4.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system. Dysregulation of IRAK4 signaling is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and certain cancers, making it a prime therapeutic target.[2][3] IRAK4 inhibitors work by blocking the kinase activity of the IRAK4 enzyme, thereby disrupting downstream signaling and reducing the production of pro-inflammatory cytokines.[3][4]
Core Signaling Pathway of IRAK4
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 undergoes autophosphorylation and becomes activated.[2] Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, and mitogen-activated protein kinases (MAPKs).[5][6] This signaling cascade results in the production of various pro-inflammatory cytokines and chemokines.[5][7]
Quantitative Data Summary
The following tables present hypothetical data for a novel IRAK4 inhibitor, "this compound," to illustrate typical results from preliminary studies.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| IRAK4 | 8.7 | Kinase Glo |
| IRAK1 | > 10,000 | Kinase Glo |
| BTK | > 5,000 | Kinase Glo |
| JAK1 | > 10,000 | Kinase Glo |
IC₅₀: Half-maximal inhibitory concentration. Data are representative of a highly selective inhibitor.
Table 2: Cellular Activity of this compound in Human PBMCs
| Stimulant | Cytokine Measured | IC₅₀ (µM) |
|---|---|---|
| LPS (TLR4 Ligand) | TNF-α | 0.25 |
| R848 (TLR7/8 Ligand) | IL-6 | 0.31 |
| IL-1β | IL-6 | 0.28 |
PBMCs: Peripheral Blood Mononuclear Cells. Data reflect the inhibitor's ability to block cytokine release in a cellular context.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxic Shock
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (% Inhibition) | Survival Rate (%) |
|---|---|---|---|
| Vehicle | - | 0 | 0 |
| This compound | 10 | 45 | 40 |
| This compound | 30 | 85 | 90 |
| Dexamethasone | 10 | 95 | 100 |
p.o.: per os (oral administration). Data demonstrate dose-dependent protection from lethal endotoxemia.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preliminary findings.
1. IRAK4 Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory activity of the compound against the isolated IRAK4 enzyme.
-
Materials: Recombinant human IRAK4 enzyme, ATP, kinase buffer, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ or similar).
-
Method:
-
A serial dilution of "this compound" is prepared in DMSO and then diluted in kinase buffer.
-
The recombinant IRAK4 enzyme is added to the wells of a microplate containing the diluted compound and incubated briefly.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
Data are normalized to positive (no inhibitor) and negative (no enzyme) controls.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cytokine Release Assay in Human PBMCs (Cellular)
-
Objective: To measure the compound's ability to inhibit IRAK4-mediated signaling in a primary human cell system.
-
Materials: Human PBMCs isolated from whole blood, RPMI-1640 media, fetal bovine serum, TLR ligands (e.g., LPS, R848), recombinant human IL-1β, and ELISA kits for target cytokines (e.g., TNF-α, IL-6).
-
Method:
-
Human PBMCs are seeded in a 96-well plate.
-
Cells are pre-incubated with a serial dilution of "this compound" for 1 hour.
-
Cells are then stimulated with a pre-determined concentration of a TLR ligand (e.g., 100 ng/mL LPS) or cytokine (e.g., 10 ng/mL IL-1β).
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of the secreted cytokine (e.g., TNF-α) in the supernatant is quantified using a specific ELISA kit according to the manufacturer's protocol.
-
IC₅₀ values are determined from the dose-response curve.
-
3. In Vivo LPS-Induced Endotoxic Shock Model
-
Objective: To evaluate the in vivo efficacy of the compound in a model of acute systemic inflammation.
-
Materials: C57BL/6 mice, lipopolysaccharide (LPS) from E. coli, vehicle for drug formulation, and materials for blood collection.
-
Method:
-
Mice are randomly assigned to treatment groups (vehicle, "this compound" at various doses, positive control).
-
The compound or vehicle is administered orally (p.o.) or via another relevant route.
-
After a specified time (e.g., 1 hour), mice are challenged with a lethal dose of LPS via intraperitoneal (i.p.) injection.
-
For pharmacodynamic assessment, a separate cohort of animals is used. Blood is collected at a peak time point for cytokine release (e.g., 1.5 hours post-LPS) via cardiac puncture, and serum TNF-α levels are measured by ELISA.
-
For survival studies, the animals are monitored for a period of up to 7 days, and the time to mortality is recorded.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary evaluation of a novel IRAK4 inhibitor.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-1 receptor-associated kinase 4 is essential for IL-18-mediated NK and Th1 cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Irak4-IN-18
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, leading to the formation of the Myddosome signaling complex.[4] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, initiating a cascade that culminates in the activation of transcription factors like NF-κB and AP-1.[2][4] This leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and type I interferons.[5][6]
Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and certain cancers.[2][6][7] Consequently, IRAK4 has emerged as a promising therapeutic target.[2] Irak4-IN-18 is a potent and selective small molecule inhibitor of IRAK4 kinase activity, designed for use in preclinical research to investigate the role of IRAK4 in various biological processes and disease models. These application notes provide detailed protocols for the use of this compound in common biochemical and cell-based assays.
Product Information
| Property | Value |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₃H₂₆N₆O₂S |
| Molecular Weight | 466.56 g/mol |
| Purity | ≥98% by HPLC |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage | Store at -20°C for long-term stability. |
Biochemical and Cellular Activity
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize representative quantitative data.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC₅₀ (nM) |
| Kinase Activity Assay (ADP-Glo) | IRAK4 | 5.2 |
| Binding Assay (TR-FRET) | IRAK4 | 12.8 |
Table 2: Cellular Activity of this compound
| Cell Line | Stimulation | Readout | IC₅₀ (nM) |
| THP-1 | LPS | TNF-α release | 25.6 |
| PBMCs | R848 | IL-6 production | 31.4 |
| HEK293-TLR7 | R848 | NF-κB Reporter | 18.9 |
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Experimental Protocols
IRAK4 Biochemical Kinase Assay (ADP-Glo™)
This protocol is designed to measure the kinase activity of IRAK4 by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human IRAK4 enzyme (BPS Bioscience, Cat. No. 40445)
-
Myelin Basic Protein (MBP) substrate
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP solution
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the enzyme/substrate mixture (containing IRAK4 and MBP in Kinase Buffer) to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. Final concentrations should be approximately 5-10 nM IRAK4, 10 µM ATP, and 0.2 µg/µL MBP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Assay: LPS-Induced TNF-α Production in THP-1 Cells
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete medium.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL. Incubate for 48-72 hours at 37°C and 5% CO₂.
-
After differentiation, remove the medium and replace it with fresh, serum-free medium.
-
Prepare a serial dilution of this compound in serum-free medium.
-
Pre-treat the cells by adding the diluted this compound or vehicle to the wells. Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 6-18 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC₅₀ value.
Human Whole Blood (HWB) Assay
This assay provides a more physiologically relevant system to assess the activity of IRAK4 inhibitors by using primary human immune cells in their native environment.
Materials:
-
Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)
-
RPMI-1640 medium
-
TLR agonist (e.g., R848 for TLR7/8)
-
This compound
-
Human IL-6 ELISA Kit
-
96-well plates
Procedure:
-
Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare a serial dilution of this compound in RPMI-1640.
-
Add 10 µL of the diluted this compound or vehicle to the wells. Incubate for 1 hour at 37°C and 5% CO₂.
-
Prepare the TLR agonist (e.g., R848 at 1 µM final concentration) in RPMI-1640.
-
Add 10 µL of the agonist solution to the wells to stimulate cytokine production.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Centrifuge the plate at 500 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of IL-6 (or other relevant cytokines) in the plasma using an ELISA kit.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating an IRAK4 inhibitor.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
Application Notes and Protocols for Irak4-IN-18 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Irak4-IN-18, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in various in vitro research applications. The provided information is intended to guide researchers in designing and executing experiments to study the biological effects of IRAK4 inhibition.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] As an essential component of the innate immune system, IRAK4 activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines.[2] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases. This compound is a potent and selective inhibitor of IRAK4, making it a valuable tool for investigating the role of IRAK4 in cellular processes and for preclinical drug development.
Data Presentation
Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other commonly used IRAK4 inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | IRAK4 | 15 | Enzymatic | [3] |
| PF-06650833 | IRAK4 | 0.52 | Enzymatic | [4] |
| BAY-184845 | IRAK4 | 3.55 | Enzymatic | [4] |
| DW18134 | IRAK4 | 11.2 | Enzymatic | [4] |
| IRAK-4 protein kinase inhibitor 2 | IRAK-4 | 4000 | Enzymatic | [5] |
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR and IL-1R signaling pathways. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 phosphorylates IRAK1, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, leading to the expression of inflammatory genes.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
IRAK4 substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 nM to 10 µM.
-
In a multiwell plate, add the kinase buffer, recombinant IRAK4 enzyme, and the this compound dilution (or DMSO as a vehicle control). The final DMSO concentration should not exceed 1%.[6]
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the IRAK4 substrate. The ATP concentration should be at or near the Km for IRAK4 for accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Inhibition of Cytokine Production
This protocol measures the ability of this compound to inhibit the production of inflammatory cytokines in cultured cells. THP-1 cells (a human monocytic cell line) or primary dendritic cells (DCs) are suitable for this assay.[3]
Materials:
-
THP-1 cells or primary DCs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., IL-23, TNF-α, IL-6)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the cells for an appropriate time period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
In a parallel plate, assess cell viability after treatment with this compound to rule out cytotoxic effects.
-
Calculate the percent inhibition of cytokine production and determine the IC50 value.
Experimental Workflow
The following diagram outlines a general workflow for evaluating this compound in in vitro studies.
Troubleshooting
-
Low Inhibitor Potency:
-
Verify the concentration and purity of this compound.
-
Ensure the inhibitor is fully dissolved in DMSO before further dilution.
-
Optimize the pre-incubation time of the inhibitor with the enzyme.
-
-
High Variability in Results:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent cell seeding densities and passage numbers.
-
Thoroughly mix all reagents.
-
-
Cell Toxicity:
-
Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range of this compound for your specific cell line.
-
Ensure the final DMSO concentration is low and consistent across all wells.
-
Conclusion
This compound is a valuable research tool for studying the intricate role of IRAK4 in inflammatory signaling. The protocols and data presented here provide a foundation for researchers to effectively utilize this inhibitor in their in vitro studies. Careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application of IRAK4 Inhibitors in Preclinical Arthritis Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune signaling.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key drivers of the chronic inflammation characteristic of rheumatoid arthritis (RA).[2] Consequently, inhibition of IRAK4 has emerged as a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases, including RA.[2][3]
This document provides detailed application notes and protocols for the use of IRAK4 inhibitors in preclinical models of arthritis. While specific data for a compound designated "Irak4-IN-18" is not publicly available, this guide consolidates information from studies on several well-characterized IRAK4 inhibitors, including PF-06650833, CA-4948, and GS-6791, to provide a comprehensive resource for researchers.
Mechanism of Action: Targeting the Inflammatory Cascade
IRAK4 is a key component of the Myddosome, a post-receptor signaling complex that forms upon activation of TLRs and IL-1Rs.[4] Within this complex, IRAK4's kinase activity is essential for the phosphorylation and activation of downstream signaling molecules, including IRAK1 and IRAK2. This initiates a signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are central to the pathogenesis of arthritis.[5] By inhibiting the kinase activity of IRAK4, small molecule inhibitors can effectively block this inflammatory cascade, leading to a reduction in cytokine production and amelioration of arthritic symptoms.[4]
IRAK4 Signaling Pathway in Arthritis
The following diagram illustrates the central role of the IRAK4 signaling pathway in the context of arthritis and the point of intervention for IRAK4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4 Degrader GS-6791 Inhibits TLR and IL-1R-Driven Inflammatory Signaling, and Ameliorates Disease in a Preclinical Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. benchchem.com [benchchem.com]
- 5. curis.com [curis.com]
Application Notes and Protocols for inhibiting IL-23 Production using Irak4-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine composed of a p19 and a p40 subunit, the latter of which is shared with IL-12.[1][2][3] IL-23 plays a pivotal role in the differentiation and maintenance of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases. Consequently, the inhibition of IL-23 production represents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), both of which are potent inducers of IL-23.[4] Irak4-IN-18 is a potent small molecule inhibitor of IRAK4 with a reported IC50 of 15 nM.[5] By targeting IRAK4, this compound effectively blocks the signaling cascade that leads to the production of pro-inflammatory cytokines, including IL-23.[5] These application notes provide detailed protocols for utilizing this compound to inhibit IL-23 production in relevant cell-based assays.
Mechanism of Action
The production of IL-23 is tightly regulated and often initiated by the activation of pattern recognition receptors, such as TLRs, by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This activation triggers a signaling cascade that is heavily dependent on the kinase activity of IRAK4.
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Interleukin-1 receptor-associated kinase 4 (IRAK4) | [5] |
| IC50 (IRAK4 kinase activity) | 15 nM | [5] |
| Reported Cellular Activity | Inhibits LPS-induced IL-23 production in THP-1 and Dendritic Cells | [5] |
Experimental Protocols
Protocol 1: Inhibition of LPS-induced IL-23 Production in THP-1 Macrophages
This protocol describes the use of this compound to inhibit the production of IL-23 in human THP-1 monocytes differentiated into macrophages.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Human IL-23 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Add PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours.
-
After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with 200 µL of sterile PBS. Add 100 µL of fresh, serum-free RPMI-1640 to each well and rest the cells for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. A suggested starting concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Aspirate the medium from the rested macrophages and add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Prepare a 2X stock solution of LPS (e.g., 200 ng/mL) in serum-free RPMI-1640.
-
Add 50 µL of the LPS solution to each well for a final concentration of 100 ng/mL. For negative controls, add 50 µL of medium without LPS.
-
-
IL-23 Measurement:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant and store at -80°C until analysis.
-
Quantify the concentration of IL-23 in the supernatants using a human IL-23 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-23 inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Inhibition of LPS-induced IL-23 Production in Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol outlines the generation of human Mo-DCs and their use in an assay to evaluate the inhibitory effect of this compound on IL-23 production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
MACS CD14 MicroBeads
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Human IL-23 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Generation of Mo-DCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes from PBMCs using MACS CD14 MicroBeads according to the manufacturer's protocol.
-
Culture the purified monocytes in a 24-well plate at a density of 5 x 10^5 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.
-
Incubate for 5-6 days to allow differentiation into immature DCs. Replace half of the medium with fresh medium containing cytokines on day 3.
-
-
Inhibitor Treatment and Maturation:
-
On day 6, harvest the immature DCs and re-plate in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the inhibitor dilutions or vehicle control to the respective wells and pre-incubate for 1 hour.
-
Mature the DCs by adding 50 µL of LPS to a final concentration of 100 ng/mL.
-
-
IL-23 Measurement:
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants and measure the IL-23 concentration using a human IL-23 ELISA kit.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC50 of this compound for IL-23 inhibition in Mo-DCs.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no IL-23 production | - Inactive LPS- Low cell viability- Insufficient stimulation time | - Use a fresh, validated batch of LPS- Check cell viability before and after the experiment- Optimize stimulation time (18-24 hours is typical) |
| High variability between replicates | - Uneven cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and be consistent with technique |
| Inhibitor precipitates in media | - Poor solubility of the compound | - Ensure the final DMSO concentration is low (typically <0.5%)- Prepare fresh dilutions for each experiment |
Conclusion
This compound is a potent tool for researchers studying the role of the IL-23/Th17 axis in health and disease. By effectively inhibiting IRAK4 kinase activity, this small molecule provides a means to suppress IL-23 production in a controlled in vitro setting. The protocols provided herein offer a starting point for investigating the efficacy of this compound and can be adapted for various research applications in immunology and drug discovery. It is recommended that each laboratory optimizes the experimental conditions for their specific cell types and assay formats.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased Expression of Interleukin 23 p19 and p40 in Lesional Skin of Patients with Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased expression of interleukin 23 p19 and p40 in lesional skin of patients with psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Irak4-IN-18 in THP-1 and Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central mediator in the signal transduction pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] Its pivotal role in the innate immune response makes it a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[3][4] Irak4-IN-18 is a representative small molecule inhibitor of IRAK4, designed to block its kinase activity and consequently dampen downstream inflammatory signaling.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in two key human immune cell models: the THP-1 monocytic cell line and primary dendritic cells. THP-1 cells are a widely used model for studying monocyte and macrophage biology, while dendritic cells are potent antigen-presenting cells that orchestrate adaptive immune responses.[5][6][7][8] Understanding the effects of this compound in these cell types is crucial for evaluating its therapeutic potential.
Mechanism of Action
Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1R by its corresponding cytokine, the adaptor protein MyD88 is recruited.[9] IRAK4 is then recruited to MyD88, where it becomes activated and subsequently phosphorylates IRAK1.[1][6] This initiates a signaling cascade involving the recruitment of TRAF6, leading to the activation of downstream pathways, including NF-κB and mitogen-activated protein kinases (MAPKs).[9][10] These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[3] this compound acts by competitively binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and halting the propagation of this inflammatory cascade.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of IRAK4 inhibition in THP-1 and dendritic cells based on published literature for potent IRAK4 inhibitors.
Table 1: Effect of IRAK4 Inhibition on Cytokine Production
| Cell Type | Stimulant | Cytokine | % Inhibition (Concentration) | Reference |
| THP-1 | LPS | TNF-α | ~50% (1 µM) | [11] |
| THP-1 | LPS | IL-12p40 | ~60% (1 µM) | [11] |
| Plasmacytoid Dendritic Cells | RNA-IC | IFN-α | >90% (IRAK4i I92) | [12] |
| Plasmacytoid Dendritic Cells | RNA-IC | TNF-α | 70-95% (IRAK4i I92) | [12] |
| NK Cell Co-culture with pDCs | RNA-IC | TNF-α | 70-95% (IRAK4i I92) | [12] |
Table 2: IC50 Values of Representative IRAK4 Inhibitors
| Inhibitor | Cell-free IRAK4 Kinase Assay IC50 | Reference |
| PF-06650833 | 0.52 nM | [13] |
| BAY-184845 | 3.55 nM | [13] |
| DW18134 | 11.2 nM | [13] |
| IRAK 1/4 Inhibitor I | 200 nM | [14] |
| JH-I-25 | 17.0 nM | [14] |
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in THP-1 Cells
This protocol details the methodology to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated THP-1 cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α and IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL in a 24-well plate and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and wash the adherent cells gently with warm PBS. Add fresh complete RPMI-1640 medium and rest the cells for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare stock solutions of this compound in DMSO. Dilute the inhibitor to the desired final concentrations in complete RPMI-1640 medium.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include an unstimulated control group.
-
-
Cytokine Measurement:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Protocol 2: Analysis of IRAK4 Signaling Pathway in Dendritic Cells
This protocol describes the generation of human monocyte-derived dendritic cells (Mo-DCs) and the subsequent analysis of IRAK4-mediated signaling pathways upon TLR stimulation in the presence of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
MACS Monocyte Isolation Kit II, human
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
R848 (TLR7/8 agonist)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-p38 MAPK, total p38 MAPK, and β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Generation of Mo-DCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes from PBMCs using the MACS Monocyte Isolation Kit II according to the manufacturer's protocol.
-
Culture the isolated monocytes at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 50 ng/mL GM-CSF and 25 ng/mL IL-4 for 6 days to differentiate them into immature Mo-DCs. Add fresh medium with cytokines on day 3.
-
-
Inhibitor Treatment and Stimulation:
-
On day 6, harvest the immature Mo-DCs.
-
Pre-treat the Mo-DCs with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL R848 for 30 minutes.
-
-
Western Blot Analysis:
-
Following stimulation, immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound in THP-1 Cells.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. IRAK-M Removal Counteracts Dendritic Cell Vaccine Deficits in Migration and Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerogenic dendritic cells and TLR4/IRAK4/NF-κB signaling pathway in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Preparing IRAK4-IN-18 Stock Solution: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of inhibitor stock solutions is a critical first step for reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of a stock solution of IRAK4-IN-18, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways.[1][2] It acts as a key mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a significant target for therapeutic intervention in inflammatory and autoimmune diseases.[3][4] this compound is a potent inhibitor of IRAK4 with an IC50 of 15 nM.[2]
Physicochemical and Handling Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The table below summarizes key information for this compound.
| Property | Value | Source/Notes |
| Molecular Formula | C₂₄H₂₅FN₆O₃ | [2] |
| Molecular Weight | 464.5 g/mol | Calculated from the molecular formula. |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Based on common practice for similar small molecule inhibitors. |
| Recommended Storage | -20°C | [2] |
| Appearance | Solid (assumed) | Typical for small molecule inhibitors. |
| Purity | >98% (recommended) | For reliable and reproducible results. |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any powder.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
(Optional) Sonicator water bath
-
(Optional) 37°C water bath
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 464.5 g/mol x 1000 mg/g = 4.645 mg
-
Weigh the Compound: On a calibrated analytical balance, carefully weigh out 4.645 mg of this compound powder into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Troubleshooting: If the compound does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication in a water bath can aid in dissolution. However, avoid excessive heat, which may degrade the compound.
-
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label and Store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C, protected from light.
Diagrams
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are critical for the innate immune response.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Irak4-IN-18 in LPS-Induced Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[3][4] Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, leading to the formation of the Myddosome complex and the subsequent activation of IRAK4.[1][5] IRAK4 activation is a pivotal step that initiates a downstream signaling cascade, including the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6]
Irak4-IN-18 is a potent and selective inhibitor of IRAK4, offering a valuable tool for studying the role of IRAK4 in inflammatory processes. By blocking the kinase activity of IRAK4, this compound allows for the targeted investigation of its contribution to LPS-induced inflammation both in vitro and in vivo. These application notes provide detailed protocols for utilizing this compound in LPS-induced inflammation studies, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the propagation of the inflammatory signal.
Data Presentation
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides a comparative context with other relevant IRAK4 modulators. This structured format allows for easy comparison of the potency and efficacy of different compounds.
| Compound | Target | Assay | IC50 / DC50 | Cell Type | LPS-Induced Cytokine Inhibition | Reference |
| This compound | IRAK4 | Kinase Assay | 15 nM | N/A | Inhibits IL-23 production | |
| KT-474 (Degrader) | IRAK4 | IRAK4 Degradation | 0.88 nM | Human PBMCs | IL-6: >50% inhibition at 100 mg QD (in vivo) | [7][8] |
| PF-06650833 (Inhibitor) | IRAK4 | Kinase Assay | N/A | THP-1, Human PBMCs | Effective suppression of inflammatory responses | [7][9] |
Note: Data for KT-474 and PF-06650833 are provided for comparative purposes to illustrate the effects of IRAK4 modulation. Researchers should generate their own dose-response curves for this compound in their specific assay systems.
Signaling Pathway Diagram
The following diagram illustrates the central role of IRAK4 in the TLR4 signaling pathway initiated by LPS.
Caption: IRAK4 signaling pathway in LPS-induced inflammation.
Experimental Protocols
In Vitro Study: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes the use of this compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line (e.g., RAW 264.7) stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
Reagents for Western Blotting (lysis buffer, antibodies for phospho-p65, p65, phospho-p38, p38, and a loading control like GAPDH)
Protocol:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 1-5 x 10^5 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the culture medium from the cells and replace it with medium containing the desired concentration of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete medium. A commonly used concentration is 100 ng/mL.
-
Add the LPS solution to the wells containing the cells and inhibitor.
-
Incubate for 4-24 hours at 37°C. The incubation time will depend on the specific cytokine being measured.
-
-
Sample Collection and Analysis:
-
Cytokine Measurement (ELISA):
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform ELISA for TNF-α, IL-6, or other cytokines of interest according to the manufacturer's instructions.
-
-
Signaling Pathway Analysis (Western Blot):
-
For pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is recommended.
-
After stimulation, wash the cells with cold PBS and lyse them with an appropriate lysis buffer.
-
Determine protein concentration and perform Western blotting to analyze the phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK.
-
-
In Vivo Study: LPS-Induced Systemic Inflammation in Mice
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of LPS-induced systemic inflammation.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle suitable for the route of administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in water for oral gavage)
-
Sterile PBS
-
Anesthetics
-
Tools for drug administration (e.g., gavage needles) and sample collection.
Protocol:
-
Acclimatization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
-
Drug Administration:
-
Prepare the formulation of this compound in the chosen vehicle. Based on its in vitro potency, a starting dose range of 10-50 mg/kg can be explored.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) 1-2 hours prior to the LPS challenge.
-
-
LPS Challenge:
-
Administer a sublethal dose of LPS (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of inflammation and distress.
-
At a predetermined time point (e.g., 2-6 hours post-LPS challenge), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Collect tissues of interest (e.g., lungs, liver, spleen) for histological analysis or homogenization to measure tissue cytokine levels and target engagement (e.g., IRAK4 phosphorylation).
-
-
Data Analysis:
-
Measure serum and tissue cytokine levels using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Analyze target engagement in tissues via Western Blot for phosphorylated and total IRAK4 or downstream signaling molecules.
-
Experimental Workflow Diagram
The following diagram provides a logical workflow for conducting an in vitro experiment to assess the effect of this compound on LPS-induced inflammation.
Caption: In vitro experimental workflow for this compound studies.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages [bmbreports.org]
- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing IRAK4-IN-18 Concentration in Experiments
Welcome to the technical support center for IRAK4-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system. Upon activation of these receptors, IRAK4 is recruited and autophosphorylates, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23. This compound works by binding to the ATP-binding site of IRAK4, thereby preventing its kinase activity and blocking the downstream inflammatory signaling cascade.
Q2: What is the recommended starting concentration for this compound in a new experiment?
For initial experiments, it is advisable to perform a dose-response study using a broad range of concentrations to determine the optimal concentration for your specific cell type and assay. A typical starting range would be from 1 nM to 10 µM. Based on available data, this compound has a reported IC50 of 15 nM in biochemical assays. Cellular assays may require higher concentrations, and it is recommended to titrate the compound to find the effective concentration for inhibiting the desired cellular response, such as cytokine production.
Q3: How should I prepare and store stock solutions of this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, you can prepare a 10 mM stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. When preparing working solutions, dilute the DMSO stock in your aqueous experimental medium, ensuring the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your experiment may be exceeding its solubility limit in the culture medium.
-
Optimize the dilution process: When diluting your DMSO stock, add it to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use a pre-warmed medium: Adding the compound to a medium that is at 37°C can sometimes improve solubility.
-
Reduce the final DMSO concentration: While DMSO aids in initial solubilization, high final concentrations can sometimes contribute to precipitation in complex media. Aim for a final DMSO concentration of 0.1% or lower if possible.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of IRAK4 Signaling
Possible Cause 1: Suboptimal Inhibitor Concentration Your concentration of this compound may be too low to effectively inhibit IRAK4 in your specific experimental setup.
Solution:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value in your assay. This will help you identify the optimal concentration for achieving significant inhibition without causing cytotoxicity.
Possible Cause 2: Compound Instability this compound may have degraded due to improper storage or handling.
Solution:
-
Proper Storage: Always store the DMSO stock solution at -20°C or -80°C and protect it from light.
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment.
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution to minimize the number of times it is frozen and thawed.
Possible Cause 3: Issues with Cell Health or Stimulation The cells may not be responding optimally to the stimulus (e.g., LPS), or they may be unhealthy.
Solution:
-
Confirm Cell Viability: Before starting your experiment, ensure your cells are healthy and have high viability.
-
Optimize Stimulation: Titrate your stimulus (e.g., LPS) to find the concentration and incubation time that gives a robust and reproducible response in your cell type.
-
Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as your inhibitor) and a positive control (cells stimulated without the inhibitor) to ensure the assay is working correctly.
Issue 2: Observed Cytotoxicity at Effective Concentrations
Possible Cause: Off-Target Effects or High Compound Concentration The concentration of this compound required for effective IRAK4 inhibition may be causing cellular toxicity.
Solution:
-
Determine the Cytotoxic Concentration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells.
-
Separate Efficacy from Toxicity: Compare the dose-response curve for IRAK4 inhibition with the cytotoxicity curve. Ideally, the effective concentration for inhibition should be significantly lower than the cytotoxic concentration.
-
Reduce Incubation Time: If possible, reduce the incubation time with the inhibitor to minimize long-term toxic effects while still observing the desired inhibition of the signaling pathway.
Data Presentation
Table 1: Potency of IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | IRAK4 | 15 | Biochemical | [1] |
| PF-06650833 | IRAK4 | 0.52 | Biochemical | [2] |
| BAY-1834845 | IRAK4 | 3.55 | Biochemical | [2] |
| IRAK 1/4 Inhibitor I | IRAK1 / IRAK4 | 300 / 200 | Biochemical | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Cytokine Inhibition
This protocol describes how to determine the concentration of this compound that inhibits 50% of LPS-induced cytokine production (e.g., TNF-α) in THP-1 monocytes.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain 2X working concentrations (e.g., 20 µM down to 2 nM).
-
Pre-treatment: Add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 1 hour at 37°C.
-
Stimulation: Add 20 µL of LPS solution to each well to achieve a final concentration that induces a robust cytokine response (e.g., 100 ng/mL). Include an unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours (optimize for the specific cytokine) at 37°C.
-
Cytokine Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the cytokine concentration using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol outlines a method to evaluate the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent cell viability.
Mandatory Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
References
- 1. IL-1 receptor-associated kinase 4 is essential for IL-18-mediated NK and Th1 cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Irak4-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Irak4-IN-18. This resource is intended for researchers, scientists, and drug development professionals utilizing this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific off-target data for this compound is not publicly available, researchers should be aware of potential off-target activities common to IRAK4 inhibitors. Due to the high degree of homology within the kinase domain, a primary off-target concern is the inhibition of other members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK1.[1][2] Cross-reactivity with other kinases outside the IRAK family is also possible and is dependent on the specific chemical scaffold of the inhibitor. For example, some IRAK4 inhibitors have been observed to interact with kinases like LRRK2.[2]
Q2: How can I determine if the observed cellular phenotype is a result of an off-target effect?
A2: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use of a structurally distinct IRAK4 inhibitor: If a different, validated IRAK4 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
IRAK4 knockout/knockdown cells: The most definitive method is to test this compound in cells where IRAK4 has been genetically removed. If the phenotype persists in these cells, it is likely an off-target effect.
-
Dose-response correlation: Correlate the concentration of this compound required to observe the phenotype with its IC50 for IRAK4 inhibition. A significant discrepancy may suggest an off-target mechanism.
-
Rescue experiments: If the downstream signaling of IRAK4 is known, attempt to rescue the phenotype by activating a downstream component of the pathway.
Q3: What is a Cellular Thermal Shift Assay (CETSA), and how can it be used to verify target engagement of this compound?
A3: CETSA is a biophysical assay that assesses the direct binding of a compound to its target protein in a cellular environment.[3] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3] By treating cells with this compound and then heating the cell lysate across a temperature gradient, you can determine if the inhibitor binds to and stabilizes IRAK4. A shift in the melting temperature of IRAK4 in the presence of the inhibitor is a strong indicator of target engagement.[3] This technique can also be adapted to a high-throughput format.[4]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular activity.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a kinase screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions.
-
Conduct a Cellular Thermal Shift Assay (CETSA): Confirm direct binding of this compound to IRAK4 in your cellular model. Lack of a thermal shift may indicate that the observed effects are not due to direct IRAK4 inhibition.[3]
-
Validate with a secondary compound: Use a structurally unrelated IRAK4 inhibitor to see if the same phenotype is produced.
-
Utilize IRAK4 knockout/knockdown cells: Test the compound in cells lacking IRAK4 to definitively determine if the effect is IRAK4-dependent.
-
Problem 2: Discrepancy between biochemical assay potency and cellular activity.
-
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. Off-target effects at the cellular level could also contribute.
-
Troubleshooting Steps:
-
Assess cell permeability: Utilize methods such as the parallel artificial membrane permeability assay (PAMPA) to determine the compound's ability to cross cell membranes.
-
Evaluate compound stability: Measure the stability of this compound in cell culture media and cell lysates over time.
-
Perform CETSA: This will confirm if the compound is reaching and engaging with IRAK4 inside the cell.[3]
-
Data on Potential Off-Target Effects of IRAK4 Inhibitors
While specific quantitative data for this compound is not available, the following table provides an example of how to present kinase selectivity data for an IRAK4 inhibitor. Researchers should aim to generate similar data for this compound to understand its selectivity profile.
| Kinase | IC50 (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 | X | 1 |
| IRAK1 | >100X | >100 |
| LRRK2 | >100X | >100 |
| Other Kinase 1 | >100X | >100 |
| Other Kinase 2 | >100X | >100 |
Note: This table is a template. The values for this compound need to be determined experimentally.
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
This protocol describes a general method for assessing the selectivity of an IRAK4 inhibitor against a panel of other kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of the compound.
-
Kinase Reaction: In a microplate, combine the diluted inhibitor with the kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Incubation: Allow the reaction to proceed for a specified time at an appropriate temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., P30 filtermat) or fluorescence-based assays (e.g., LanthaScreen®).[5][6]
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA to confirm target engagement.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[3]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.[3]
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of IRAK4 using Western blotting or other protein detection methods.[3]
-
Data Analysis: Plot the amount of soluble IRAK4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization.[3]
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 4.8. IRAK1 and IRAK4 Kinase Assay [bio-protocol.org]
Irak4-IN-18 stability in culture media
Welcome to the technical support center for Irak4-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability and handling of this potent IRAK4 inhibitor.
Introduction to this compound
This compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the innate immune signaling pathway. IRAK4 is a key mediator of signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting IRAK4, this compound serves as a valuable tool for studying these pathways and for the development of novel therapeutics.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C24H25FN6O3[1] |
| IC50 | 15 nM[1] |
| Storage Temperature | -20°C[1] |
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This initiates the formation of the "Myddosome" complex, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, and the subsequent production of pro-inflammatory cytokines.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Like many kinase inhibitors, this compound is likely to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q2: I observed a precipitate when I diluted the this compound stock solution into my cell culture medium. What is the cause and how can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent precipitation:
-
Use a stepwise dilution: First, prepare an intermediate dilution of the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to your final volume of complete cell culture medium with gentle mixing.
-
Minimize the final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the inhibitor.
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of small molecule inhibitors in aqueous media can vary significantly depending on the compound's structure, the pH of the media, the presence of serum proteins, and the incubation temperature. While specific stability data for this compound is not currently available, it is best practice to assume that the compound may degrade over time in culture. For long-term experiments (e.g., over 24 hours), consider refreshing the media with freshly diluted inhibitor at regular intervals. It is highly recommended to perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Q4: How can I confirm that this compound is active in my cell-based assay?
A4: To confirm the activity of this compound, you should assess its effect on a known downstream target of the IRAK4 pathway. A common method is to measure the phosphorylation of IRAK1 or the production of a downstream cytokine, such as IL-6 or TNF-α, in response to a TLR agonist like lipopolysaccharide (LPS). A dose-dependent inhibition of the downstream marker upon treatment with this compound would indicate its activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Final concentration exceeds aqueous solubility.- Rapid dilution from DMSO stock. | - Perform a stepwise dilution.- Lower the final concentration of the inhibitor.- Ensure the final DMSO concentration is ≤ 0.5%. |
| Inconsistent or no biological effect | - Inhibitor instability in the culture medium.- Poor cell permeability.- Incorrect concentration used. | - Perform a stability test (see protocol below) and consider refreshing the inhibitor during long experiments.- Verify the physicochemical properties of the inhibitor for cell permeability.- Perform a dose-response experiment to determine the optimal concentration. |
| High cellular toxicity | - Off-target effects.- Solvent (DMSO) toxicity. | - Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.5%). Always include a vehicle control (media with the same DMSO concentration) in your experiments. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO2
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare Medium: Prepare the complete cell culture medium that you will use for your experiment.
-
Spike Inhibitor: Add this compound to the medium to achieve the final desired concentration.
-
Time Zero (T=0) Sample: Immediately after adding the inhibitor, take an aliquot of the medium and store it at -80°C.
-
Incubate: Place the remaining medium containing the inhibitor in a 37°C, 5% CO2 incubator for the duration of your planned experiment (e.g., collect samples at 2, 4, 8, 24, and 48 hours).
-
Collect Samples: At each time point, collect an aliquot of the incubated medium and store it at -80°C.
-
Analysis: Analyze the concentration of this compound in all samples using a validated analytical method.
-
Calculate Stability: Compare the concentration of the inhibitor at each time point to the T=0 sample to determine the percentage of the compound remaining.
General Protocol for a Cell-Based IRAK4 Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound on a downstream cellular response.
Materials:
-
Cells responsive to TLR or IL-1R stimulation (e.g., THP-1 monocytes, PBMCs)
-
This compound
-
TLR agonist (e.g., LPS) or IL-1β
-
Cell culture plates
-
Assay kit for downstream readout (e.g., ELISA for a specific cytokine)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor to the cells and incubate for a predetermined pre-treatment time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Stimulation: Add the TLR agonist or cytokine to the wells to stimulate the IRAK4 pathway.
-
Incubation: Incubate the plate for a period sufficient to induce a measurable downstream response (e.g., 6-24 hours for cytokine production).
-
Readout: Collect the cell supernatant or cell lysate and measure the level of the downstream marker (e.g., cytokine concentration) using an appropriate method like ELISA.
-
Data Analysis: Plot the downstream response as a function of the this compound concentration to determine the IC50 value.
Disclaimer: The information provided in this technical support center is for research use only. While the general principles and protocols are based on best practices for small molecule kinase inhibitors, specific quantitative data for the stability of this compound in cell culture media is not publicly available. Researchers are strongly encouraged to validate the stability and optimal working conditions of this compound for their specific experimental setup.
References
troubleshooting Irak4-IN-18 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Irak4-IN-18. The information herein is designed to address common experimental challenges and ensure reliable, interpretable results.
General Compound Information
| Parameter | Value | Reference |
| Target | Interleukin-1 receptor-associated kinase 4 (IRAK4) | [1] |
| IC50 | 15 nM | [1] |
| Primary Use | Preclinical research of inflammatory diseases | [1] |
| Recommended Storage | Store stock solutions at -20°C or colder. Avoid repeated freeze-thaw cycles. | [1][2] |
| Recommended Solvent | DMSO | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Inconsistent Inhibition of Downstream Signaling
Question: My Western blot results show variable inhibition of downstream targets like phosphorylated NF-κB (p-p65) or p-JNK after stimulating cells with LPS and treating with this compound. What could be the cause?
Answer: Inconsistent inhibition of downstream signaling is a common issue that can stem from several factors related to the IRAK4 pathway, inhibitor handling, or the experimental procedure itself. The kinase activity of IRAK4 is critical for activating downstream pathways like NF-κB and JNK in response to Toll-like receptor (TLR) ligands such as LPS.[4][5]
-
Confirm Pathway Activation: Ensure your stimulus (e.g., LPS for TLR4) is potent and consistently activating the IRAK4 pathway. The formation of the Myddosome complex, consisting of MyD88, IRAK4, and IRAK1/2, is essential for this signaling cascade.[6] Without consistent upstream activation, downstream inhibition will appear variable.
-
Inhibitor Pre-incubation Time: The timing of inhibitor addition is critical. For optimal results, pre-incubate cells with this compound for at least 1-2 hours before adding the stimulus. This allows sufficient time for the inhibitor to permeate the cells and engage with the IRAK4 target.
-
Inhibitor Stability: Small molecule inhibitors can be unstable in cell culture media at 37°C.[2] Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store diluted inhibitor in media for extended periods.
-
Phosphatase Activity: Phosphorylation events are transient. Always use phosphatase inhibitors in your lysis buffer and keep samples cold to preserve the phosphorylated state of your proteins of interest.[7][8]
-
Western Blotting Technique:
-
Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as casein is a phosphoprotein and can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[9]
-
Buffers: Use Tris-based buffers (like TBST) instead of phosphate-buffered saline (PBS), as phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[8]
-
Loading Controls: Always probe for the total protein (e.g., total NF-κB p65) in addition to the phosphorylated form. This helps to normalize the data and confirm that changes are due to inhibition of phosphorylation, not variations in protein loading.[8][9]
-
FAQ 2: Unexpected or High Cell Toxicity
Question: I'm observing significant cell death at concentrations where I expect to see specific IRAK4 inhibition. Is this due to off-target effects?
Answer: While this compound is a potent inhibitor, high concentrations or sensitive cell lines can lead to cytotoxicity. This can be caused by off-target kinase inhibition, solvent toxicity, or inhibition of essential cellular processes that may also rely on IRAK4 signaling to some extent.[3][10]
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Test a wide range of concentrations (e.g., from 1 nM to 50 µM) to identify the window between effective inhibition and cytotoxicity.
-
Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).[3] Always include a "vehicle-only" control group.
-
Reduce Exposure Time: If prolonged exposure is causing toxicity, reduce the incubation time. Determine the minimum duration required to achieve the desired inhibition of downstream signaling.
-
Use an Orthogonal Control: To confirm that the observed phenotype is due to IRAK4 inhibition and not an off-target effect of the specific chemical scaffold, consider using a structurally different IRAK4 inhibitor as a control.[11] If both compounds produce the same biological effect, it is more likely to be an on-target phenomenon.
-
Assess Off-Target Activity: If results remain ambiguous, analyze the phosphorylation status of key proteins in related pathways that are not expected to be affected by IRAK4 inhibition.[10] Unexpected changes can indicate off-target activity.
FAQ 3: No Effect on Cytokine Production
Question: I am not seeing the expected decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in my ELISA results after treating with this compound. Why is it not working?
Answer: The production of pro-inflammatory cytokines is a key downstream consequence of IRAK4 activation.[12][13] A lack of effect from this compound can be due to issues with the experimental setup, the ELISA procedure itself, or the specific biology of the cell system being used.
-
Check Cell Responsiveness: First, confirm that your cells are capable of producing the cytokine of interest in response to your stimulus. Run a positive control (stimulus only, no inhibitor) and a negative control (no stimulus, no inhibitor). If the positive control does not show a robust cytokine response, troubleshoot the stimulation conditions (e.g., LPS concentration, cell passage number, stimulation time) before assessing the inhibitor.[14]
-
Optimize Timing: Cytokine production takes time. For many cell types, peak cytokine secretion occurs between 4 to 24 hours after stimulation. Ensure your endpoint for collecting supernatant is appropriate. A time-course experiment is recommended to find the optimal time point.[14]
-
ELISA Standard Curve: A poor standard curve is a common reason for failed ELISA experiments.[15]
-
Ensure the standard is properly reconstituted and stored. Avoid repeated freeze-thaw cycles.
-
Check dilution calculations carefully.
-
The R-squared value of your standard curve should ideally be >0.99.[15]
-
-
Sample Dilution: If the cytokine concentration in your samples is very high, it may be outside the linear range of the standard curve. Dilute your samples and re-run the ELISA. Conversely, if the signal is too low, you may need to concentrate the supernatant or increase the number of cells.[16]
-
Reagent and Assay Integrity: Ensure all ELISA kit reagents are brought to room temperature before use and that the kit has not expired.[15] Check that the correct order of reagent addition was followed.
-
Coating: Coat a 96-well ELISA plate with the capture antibody (typically 1-4 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with Assay Diluent (e.g., PBS with 10% FBS or 1% BSA) for at least 1 hour at room temperature.
-
Sample/Standard Incubation: Wash the plate 3 times. Add your standards and samples (supernatants from your cell culture experiment) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add the biotinylated detection antibody (typically 0.25-2 µg/mL) and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate 3 times. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate 5-7 times. Add the substrate solution (e.g., TMB) and incubate until color develops (typically 15-20 minutes) in the dark.
-
Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Use this curve to calculate the cytokine concentrations in your samples.[17]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 7. bio-techne.com [bio-techne.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. biomatik.com [biomatik.com]
- 17. Cytokine Elisa [bdbiosciences.com]
how to prevent Irak4-IN-18 degradation
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of IRAK4-IN-18. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, playing a key role in the response to pathogens and inflammatory signals.[1] The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation of the inhibitor can lead to a loss of potency and misleading data.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively published, common factors affecting the stability of small molecule inhibitors include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Exposure to UV or fluorescent light can induce photochemical degradation.
-
pH: Suboptimal pH of solutions can lead to hydrolysis or other chemical reactions.
-
Solvent: The choice of solvent can significantly impact the stability of a compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[2]
-
Oxidation: Presence of oxygen can lead to oxidative degradation.
Q3: How should I properly store this compound?
To ensure the longevity and stability of this compound, proper storage is essential. The following table summarizes recommended storage conditions.
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Refer to manufacturer's datasheet | Store in a desiccator to prevent moisture absorption. Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 6 months (general guidance) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO.[2][3] |
| Working Dilutions in Aqueous Buffer | 2-8°C | Use immediately; prepare fresh for each experiment | Stability in aqueous solutions is often limited. |
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound that may be related to its degradation.
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound from lyophilized powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2] |
| Instability in cell culture media | Perform a stability study of this compound in your specific cell culture media. This can be done by incubating the compound in the media for the duration of your experiment and then analyzing its concentration by HPLC or LC-MS. |
| Adsorption to plasticware | Use low-binding microplates and pipette tips. |
| Incorrect solvent for working dilutions | Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and non-toxic to your cells. |
Issue 2: Variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent handling of the compound | Standardize the protocol for preparing and handling this compound solutions. Ensure all users follow the same procedure. |
| Light-induced degradation | Protect the compound and its solutions from light by using amber vials and covering plates with foil during incubation. |
| Temperature fluctuations | Ensure consistent storage temperatures for both the lyophilized powder and stock solutions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Media
This protocol provides a general method to determine the stability of this compound in your specific experimental buffer or cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer or cell culture medium
-
HPLC or LC-MS system
-
Low-binding tubes and plates
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Spike the media: Dilute the this compound stock solution into your experimental media to the final working concentration.
-
Time points: Immediately after spiking (T=0), and at various time points throughout your typical experiment duration (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the spiked media.
-
Sample storage: Store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate stability: Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of compound remaining.
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow to troubleshoot potential degradation issues with this compound.
Factors Affecting Small Molecule Inhibitor Stability
Caption: Key environmental factors that can contribute to the degradation of this compound.
References
Technical Support Center: Irak4-IN-18 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Irak4-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for this compound?
A1: this compound is an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. These pathways are essential for innate immunity and inflammatory responses. By inhibiting IRAK4, this compound is expected to block downstream signaling, including the activation of NF-κB. In cells where this pathway is constitutively active and drives proliferation and survival, such as certain types of lymphomas and leukemias, inhibition by this compound can lead to cell cycle arrest and apoptosis.
Q2: In which cancer cell lines has cytotoxicity of IRAK4 inhibitors been observed?
A2: Cytotoxicity of IRAK4 inhibitors has been noted in various hematologic malignancy cell lines, particularly those with mutations that lead to chronic activation of the IRAK4 pathway. For example, Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) with MYD88 L256P mutations are often sensitive to IRAK4 inhibition.[1] Additionally, some studies have shown that inhibiting IRAK4 can sensitize T-cell acute lymphoblastic leukemia (T-ALL) and colorectal cancer cells to other chemotherapeutic agents.[2]
Q3: What are the recommended cell viability assays for assessing the cytotoxic effects of this compound?
A3: A multi-faceted approach is recommended to accurately assess cytotoxicity:
-
Metabolic Assays (e.g., MTT, MTS, or WST-1): These colorimetric assays are high-throughput and measure the metabolic activity of cells, which is often correlated with cell viability. They are excellent for initial screening and determining IC50 values.
-
ATP Measurement Assays (e.g., CellTiter-Glo®): These luminescent assays quantify intracellular ATP levels, a direct indicator of metabolically active, viable cells. They are generally more sensitive than metabolic assays.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based method is crucial for determining the mechanism of cell death. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Membrane Integrity Assays (e.g., LDH or Trypan Blue Exclusion): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or the uptake of dye by non-viable cells, respectively, providing a direct measure of cell death.
Q4: How should I determine the optimal concentration range and incubation time for this compound in my experiments?
A4: The optimal conditions are cell-line dependent. It is advisable to perform a dose-response experiment with a broad range of this compound concentrations (e.g., from nanomolar to micromolar). Cytotoxicity should be assessed at multiple time points (e.g., 24, 48, and 72 hours) to establish a time-course of the compound's effect and to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability).[3]
Q5: Can this compound interfere with the assay reagents themselves?
A5: Yes, small molecule inhibitors can sometimes interfere with assay components. For instance, some compounds may chemically reduce tetrazolium salts like MTT, leading to a false-positive signal for viability.[3] It is essential to include a "compound-only" control (this compound in cell-free media with the assay reagent) to check for any direct chemical interaction.
Data Presentation
Table 1: Example IC50 Values of IRAK4 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | IRAK4 Inhibitor | IC50 (µM) | Citation |
| OCI-LY10 | ABC-DLBCL (MYD88 L265P) | PROTAC Degrader (Compound 9) | 4.6 | [1] |
| TMD8 | ABC-DLBCL (MYD88 L265P) | PROTAC Degrader (Compound 9) | 7.6 | [1] |
| HCT116 | Colorectal Cancer | AS2444697 | ~10 | [2] |
| DLD1 | Colorectal Cancer | AS2444697 | >20 | [2] |
| HT29 | Colorectal Cancer | PF06650833 | ~5 | [2] |
Note: Data presented are for illustrative purposes based on published data for other IRAK4 inhibitors, as specific data for this compound is not publicly available.
Mandatory Visualization
References
Technical Support Center: IRAK4-IN-18 In Vivo Efficacy
Welcome to the technical support center for IRAK4-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to enhance the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC50 of 15 nM.[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] By inhibiting the kinase activity of IRAK4, this compound blocks the downstream activation of signaling cascades, such as the NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-23.[2][4]
Q2: What is the difference between IRAK4's kinase and scaffolding functions?
A2: IRAK4 has two main functions: a kinase function and a scaffolding function. Its kinase activity is responsible for phosphorylating downstream substrates, including IRAK1, to propagate the inflammatory signal.[4] Its scaffolding function is crucial for the assembly of the Myddosome complex, a signaling platform that brings together key proteins like MyD88 and other IRAK family members.[4][5] It is important to note that kinase inhibitors like this compound primarily block the kinase activity, and may not completely abrogate signaling due to the remaining scaffolding function of IRAK4.[4][5]
Q3: What are the reported in vivo effects of this compound?
A3: this compound has been shown to inhibit the production of LPS-induced IL-23 in THP-1 and dendritic cells and has demonstrated efficacy in blocking the development of arthritis in rat models.[1] This suggests its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis.
Q4: How should I prepare this compound for in vivo administration?
Q5: What are some potential reasons for a lack of in vivo efficacy with this compound?
A5: Several factors can contribute to a lack of efficacy in vivo. These include poor solubility and bioavailability, suboptimal dosing or administration route, rapid metabolism of the compound, and the possibility of compensatory signaling pathways in the disease model.[6] It is also important to consider that inhibiting only the kinase function of IRAK4 may not be sufficient to completely block the inflammatory response in all models.[4][5]
Troubleshooting Guides
Issue 1: Suboptimal or inconsistent efficacy in a rat model of arthritis.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Bioavailability | 1. Optimize Formulation: Ensure this compound is properly formulated. Consider using a nanosuspension or a different vehicle (e.g., PEG400-based formulations) to improve solubility and absorption. 2. Verify Compound Integrity: Confirm the purity and stability of your this compound stock. 3. Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the plasma concentration and half-life of this compound in your animal model. | Improved and more consistent plasma exposure of the compound, leading to better target engagement and efficacy. |
| Inadequate Dose or Dosing Frequency | 1. Dose-Response Study: Conduct a dose-ranging study to identify the optimal dose that provides a therapeutic effect without toxicity. 2. Adjust Dosing Frequency: Based on the compound's half-life (if known from a PK study), adjust the dosing frequency to maintain adequate plasma concentrations above the IC50. | Identification of a therapeutic window and an optimized dosing regimen that correlates with disease modification. |
| Activation of Compensatory Pathways | 1. Pathway Analysis: Analyze tissue samples from treated animals to assess the activation of alternative inflammatory signaling pathways (e.g., via Western blot for phosphorylated signaling proteins). 2. Combination Therapy: Consider combining this compound with an inhibitor of a potential compensatory pathway. | Understanding the mechanism of limited response and potentially identifying a more effective combination therapy strategy. |
Issue 2: High variability in experimental readouts between animals.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Formulation/Dosing | 1. Standardize Formulation Preparation: Ensure a consistent and standardized protocol for preparing the this compound formulation for each experiment. 2. Precise Dosing Technique: Use precise oral gavage techniques to ensure each animal receives the intended dose. Calibrate equipment regularly. | Reduced variability in plasma drug levels and, consequently, more consistent biological effects across the treatment group. |
| Variability in Disease Induction | 1. Refine Disease Model Protocol: Standardize the induction of the arthritis model to minimize variability in disease severity between animals. 2. Randomization and Blinding: Properly randomize animals into treatment groups and blind the investigators who are assessing the outcomes to prevent bias. | More uniform disease development, leading to clearer and more statistically significant results. |
| Underlying Health Status of Animals | 1. Health Screening: Ensure all animals are healthy and free of infections before starting the experiment. Underlying inflammation can affect the response to treatment. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals to their environment before the start of the study. | A more homogenous study population that is likely to respond more consistently to the experimental interventions. |
Quantitative Data Summary
The following table summarizes known in vitro data for this compound and provides a template for recording in vivo efficacy data from a rat collagen-induced arthritis (CIA) model. Please note that the in vivo data are illustrative examples and should be replaced with your experimental findings.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 15 nM | IRAK4 Kinase Assay | [1] |
| In Vivo Efficacy | Blocks development of arthritis | Rat Model | [1] |
| Arthritis Score Reduction (Example) | 40% reduction at 30 mg/kg, p.o., QD | Rat Collagen-Induced Arthritis (CIA) | User's Data |
| Paw Swelling Reduction (Example) | 35% reduction at 30 mg/kg, p.o., QD | Rat CIA | User's Data |
| Serum IL-6 Reduction (Example) | 50% reduction at 30 mg/kg, p.o., QD | Rat CIA with LPS challenge | User's Data |
| Serum TNF-α Reduction (Example) | 45% reduction at 30 mg/kg, p.o., QD | Rat CIA with LPS challenge | User's Data |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Rats
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (MC) and 0.2% (v/v) Tween-80 in sterile water
-
Mortar and pestle (or homogenizer)
-
Stir plate and stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
If not already micronized, gently grind the powder in a mortar and pestle to a fine consistency.
-
Prepare the 0.5% MC and 0.2% Tween-80 vehicle.
-
Gradually add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Continuously stir the suspension on a stir plate during the dosing procedure to prevent the compound from settling.
-
Prepare the formulation fresh daily.
Protocol 2: Collagen-Induced Arthritis (CIA) Model in Rats and Efficacy Evaluation of this compound
Materials:
-
Lewis rats (male or female, 6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation
-
Vehicle control
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant.
-
On day 7, administer a booster injection of an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control on a prophylactic (e.g., day 0) or therapeutic (e.g., upon onset of clinical signs, around day 10-12) schedule.
-
Administer the formulation daily via oral gavage at the predetermined dose.
-
-
Efficacy Assessment:
-
Monitor the animals daily for clinical signs of arthritis.
-
Measure paw volume or thickness using calipers every 2-3 days.
-
Score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0 = normal, 4 = severe inflammation and ankylosis).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28), collect blood samples for cytokine analysis (e.g., ELISA for IL-6, TNF-α).
-
Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. curis.com [curis.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
challenges in working with Irak4-IN-18
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers and scientists working with IRAK4-IN-18, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of IRAK4, a serine/threonine kinase crucial for signaling in innate immunity.[1][2] IRAK4 is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] this compound works by binding to the ATP-binding site of IRAK4, thereby blocking its kinase activity and preventing the downstream phosphorylation cascade that leads to the activation of transcription factors like NF-κB and AP-1.[5] This ultimately reduces the production of pro-inflammatory cytokines.[5]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immunology and drug discovery research to study the role of IRAK4 in various inflammatory and autoimmune diseases.[1][2] It has been shown to inhibit the production of IL-23 induced by lipopolysaccharide (LPS) in THP-1 and dendritic cells and has demonstrated efficacy in animal models of arthritis.[1][2]
Q3: What is the IC50 of this compound?
A3: this compound has a reported IC50 value of 15 nM for IRAK4.[1][2]
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| IC50 (IRAK4) | 15 nM | [1][2] |
| Molecular Formula | C24H25FN6O3 | [1] |
| Molecular Weight | 476.5 g/mol | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition observed | 1. Compound precipitation: this compound, like many kinase inhibitors, may have poor aqueous solubility.[6] 2. Compound degradation: Improper storage or handling can lead to degradation. 3. Suboptimal assay conditions: Incorrect inhibitor concentration, cell density, or stimulation time. | 1. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid precipitation.[6] Prepare intermediate dilutions in serum-free media or PBS before adding to the final culture volume.[6] 2. Use a fresh aliquot of this compound for each experiment. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Optimize cell seeding density and stimulation time. |
| High background signal in assays | 1. Cell stress or activation: Over-confluent cells or harsh handling can lead to baseline activation of inflammatory pathways. 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell culture reagents. | 1. Ensure cells are in the logarithmic growth phase and handle them gently. Allow cells to rest after seeding before treatment. 2. Use endotoxin-free reagents and regularly test for mycoplasma contamination. |
| Observed cytotoxicity | 1. Off-target effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. Use the lowest effective concentration of the inhibitor. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (DMSO alone) in your experiments.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in 100% DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay for IRAK4 Inhibition
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cytokine production in a human monocytic cell line (e.g., THP-1).
-
Cell Seeding:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Allow the cells to adhere and rest for 2-4 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate TLR ligand, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to activate the IRAK4 pathway.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of a downstream cytokine, such as IL-6 or TNF-α, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the data and determine the IC50 value.
-
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Upon ligand binding, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines. This compound inhibits the kinase activity of IRAK4, thus blocking this inflammatory response.
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical workflow for a cell-based IRAK4 inhibition assay.
References
Technical Support Center: Irak4-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental IRAK4 inhibitor, Irak4-IN-18. The information provided is intended to help users address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It functions by binding to the ATP-binding site of the IRAK4 kinase domain, which blocks its catalytic activity.[1] IRAK4 is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2][3] By inhibiting IRAK4, this compound is expected to block the downstream activation of NF-κB and MAPK signaling, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4][5]
Q2: What is the difference between IRAK4's kinase and scaffolding functions?
A2: IRAK4 has two main functions:
-
Kinase Function: This is the enzymatic activity where IRAK4 phosphorylates downstream target proteins, most notably IRAK1, to propagate the signaling cascade.[1] this compound is designed to directly inhibit this function.
-
Scaffolding Function: IRAK4 also serves as a structural platform, aiding in the assembly of the "Myddosome" complex. This complex includes the adaptor protein MyD88 and other IRAK family members.[1] This assembly is crucial for bringing signaling components close to each other. It's important to note that inhibiting only the kinase activity may not completely stop signaling, as the scaffolding function can sometimes permit partial pathway activation.[1]
Q3: What are the recommended in vitro and cellular concentrations for this compound?
A3: The effective concentration of an IRAK4 inhibitor can differ significantly between biochemical and cellular assays. While a biochemical IC50 might be in the low nanomolar range, higher concentrations are often needed in cellular assays.[1] This is due to factors like cell membrane permeability, protein binding in culture media, and cellular efflux pumps.[1][4] For cellular experiments, a typical starting concentration range would be between 100 nM and 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Inhibition in Cellular Assays
Symptom: The EC50 value in your cellular assay is much higher than the reported biochemical IC50, or the observed inhibition is weak.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | Ensure your stock solution of this compound has not degraded. Use a fresh aliquot or prepare a new stock solution. |
| Suboptimal Compound Concentration | Perform a full dose-response curve with a wide range of concentrations (e.g., 1 nM to 30 µM) to accurately determine the EC50 in your specific experimental system.[1] |
| Cell Membrane Permeability | Poor permeability can limit the intracellular concentration of the inhibitor. Consider using cell lines with known permeability characteristics or perform permeability assays.[4] |
| Protein Binding | The inhibitor may bind to proteins in the cell culture medium (e.g., albumin in FBS), reducing the free concentration available to interact with IRAK4.[1] Consider using serum-free media if your cell type allows, or test different lots of FBS.[1] |
| Cellular Efflux Pumps | Cells can express efflux pumps that actively remove the compound.[1] This can be investigated using efflux pump inhibitors. |
| Suboptimal Cell Stimulation | Ensure your cells are robustly stimulated. The potency of TLR ligands like LPS can vary. Titrate your stimulus to find a concentration that provides a strong, but not maximal, response to create a better window for observing inhibition.[1] |
| Cytotoxicity | The observed effect may be due to cell death at higher compound concentrations. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay.[1] |
Issue 2: High Background or Variability in Cytokine Measurement Assays (ELISA, etc.)
Symptom: Your ELISA or other cytokine measurement assays show high background in unstimulated wells or high well-to-well variability.
| Possible Cause | Troubleshooting Steps |
| Contamination | Mycoplasma or endotoxin (B1171834) contamination in cell culture reagents can activate TLRs and lead to background cytokine production.[1] Use certified endotoxin-free reagents and regularly test your cell cultures for mycoplasma. |
| Serum Variability | Fetal Bovine Serum (FBS) contains varying levels of growth factors and other components that can influence cell behavior.[1] It is recommended to test different lots of FBS or consider using serum-free medium. |
| Pipetting Errors | Inconsistent pipetting, especially of small volumes, is a significant source of variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Assay Protocol | Strictly adhere to the manufacturer's protocol for the cytokine detection kit. Pay close attention to incubation times and washing steps. |
| Cell Health and Density | Ensure cells are healthy and plated at a consistent density across all wells. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for an IRAK4 inhibitor, which can be used as a reference for expected performance.
| Parameter | Value | Assay Conditions |
| Biochemical IC50 | ~3.5 nM[1] | Recombinant IRAK4 enzyme assay. |
| Cellular EC50 | 100 nM - 1 µM[1] | Inhibition of cytokine secretion in PBMCs. |
| Solubility (DMSO) | >10 mM | Stock solution preparation. |
| Aqueous Solubility | Low | May require formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Cellular Assay for IRAK4 Inhibition in THP-1 Cells
This protocol describes a general method for assessing the inhibitory activity of this compound on cytokine production in a human monocytic cell line.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the culture medium at 2X the final desired concentration. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in the medium if the final concentration is 0.1%).[1]
-
Inhibitor Pre-incubation: Add 50 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C and 5% CO2.[1]
-
Stimulation: Prepare a 4X solution of a TLR agonist, such as LPS (for TLR4) at 400 ng/mL for a final concentration of 100 ng/mL, in the culture medium. Add 50 µL of the 4X TLR agonist solution to all wells except for the unstimulated controls (add 50 µL of medium to these).[1]
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2. The optimal incubation time will depend on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest (e.g., TNF-α or IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Cell Treatment: Treat cells with this compound and a TLR agonist as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-phospho-IRAK1 or anti-phospho-IκBα) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[1]
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors for Researchers
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2][3] Positioned downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a key mediator in the activation of inflammatory responses through the MyD88-dependent pathway.[3] Its activation leads to a signaling cascade involving the phosphorylation of IRAK1, recruitment of TRAF6, and subsequent activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4] Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4]
This guide provides a comparative overview of several prominent small molecule inhibitors of IRAK4. While the initial query included "Irak4-IN-18," a thorough search of scientific literature and databases did not yield specific public data for a compound with this designation. Therefore, this comparison will focus on other well-characterized IRAK4 inhibitors: PF-06650833 (Zimlovisertib) , Emavusertib (CA-4948) , AS-2444697 , and ND-2158 . We will delve into their performance based on experimental data, present detailed experimental protocols for key assays, and visualize relevant biological pathways and experimental workflows.
IRAK4 Signaling Pathway
The binding of a ligand to a Toll-like receptor (TLR) or an Interleukin-1 receptor (IL-1R) initiates the recruitment of the adaptor protein MyD88. This is followed by the recruitment of IRAK4, which then phosphorylates and activates IRAK1. The activated IRAK1 associates with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the transcription of genes encoding pro-inflammatory cytokines.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of IRAK4 Inhibitors: Irak4-IN-18 and PF-06650833 (Zimlovisertib)
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of IRAK4: Irak4-IN-18 and PF-06650833 (Zimlovisertib). This analysis is based on available preclinical data, focusing on biochemical and cellular activity, kinase selectivity, and in vivo efficacy.
Mechanism of Action: Targeting the Myddosome
Both this compound and PF-06650833 are ATP-competitive inhibitors that target the kinase activity of IRAK4. IRAK4 is a crucial upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the "Myddosome" complex. Within this complex, IRAK4 is activated and subsequently phosphorylates downstream targets, including IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines. By inhibiting the kinase activity of IRAK4, both compounds effectively block this inflammatory cascade.
IRAK4 Signaling Pathway
IRAK4-IN-18: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of inflammatory diseases and cancers due to its central role in innate immune signaling.[1] This guide provides a comparative analysis of the selectivity profile of IRAK4-IN-18, a potent IRAK4 inhibitor, against other notable IRAK4 inhibitors in clinical and preclinical development. The information is presented to aid in the evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound and a selection of other well-characterized IRAK4 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Inhibitor | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | FLT3 IC50 (nM) | Other Notable Kinase Activity |
| This compound | 15 | - | - | Data not available |
| Zabedosertib (BAY 1834845 / Irak4-IN-20) | 3.55[2][3] | >10,000[2] | >1000[3] | Highly selective against a broad kinase panel.[4][5] |
| PF-06650833 (Zimlovisertib) | 0.2[6] | ~7,000-fold selective for IRAK4 over IRAK1 | - | Highly selective in a panel of 278 kinases.[6] |
| BMS-986126 | 5.3[7] | >100-fold selective for IRAK4 | - | >100-fold selective for IRAK4 over a panel of 214 kinases.[7] |
| CA-4948 (Emavusertib) | <50[8] | >500-fold selective for IRAK4 over IRAK1[9] | Active[9] | Inhibits CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11 at ≥50% inhibition at 1 µM.[10] |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Inhibitor | Cellular Assay | Cell Type | Stimulus | Measured Endpoint | Cellular Potency (IC50) |
| Zabedosertib (BAY 1834845) | Cytokine Release | THP-1 cells | LPS | TNF-α release | 2.3 µM[4] |
| PF-06650833 (Zimlovisertib) | Cytokine Release | PBMCs | R848 | TNF release | 2.4 nM[6] |
| BMS-986126 | Cytokine Release | Human Whole Blood | TLR2 agonist | IL-6 production | 135-456 nM[7] |
| CA-4948 (Emavusertib) | Cytokine Release | THP-1 cells | TLR agonist | TNF-α, IL-1β, IL-6, IL-8 release | <250 nM[9] |
IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This initiates a signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, ultimately resulting in the production of pro-inflammatory cytokines.[1]
Caption: A simplified diagram of the IRAK4-mediated signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the IRAK4 enzyme, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: A workflow diagram for a typical biochemical kinase inhibition assay.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This competition binding assay quantitatively measures the interaction of a test compound with a large panel of human kinases.
Objective: To determine the selectivity profile of an inhibitor across the human kinome.
Methodology: The KINOMEscan™ assay is a proprietary platform from Eurofins Discovery. The general principle involves measuring the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. Results are often reported as the percentage of kinase that remains bound to the solid support in the presence of the test compound, from which dissociation constants (Kd) or percent inhibition values can be derived.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Inhibitory Activity of Irak4-IN-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IRAK4 inhibitor, Irak4-IN-18, with other notable IRAK4 inhibitors that have been evaluated in preclinical and clinical studies. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies on the IRAK4 signaling pathway and its role in various disease states.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[1][2] Dysregulation of the IRAK4 pathway has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention.[1][3]
Quantitative Comparison of IRAK4 Inhibitors
The following table summarizes the reported biochemical and cellular potencies of this compound and a selection of other well-characterized IRAK4 inhibitors. It is important to note that these values are derived from various sources and may have been determined using different experimental protocols.
| Inhibitor | Type | Biochemical IC50 (IRAK4) | Cellular Activity | Key Features |
| This compound | Small Molecule Inhibitor | 15 nM[4] | Inhibits LPS-induced IL-23 production in THP-1 and dendritic cells.[4] | Potent inhibitor useful for studying arthritic diseases.[4] |
| Zimlovisertib (PF-06650833) | Small Molecule Inhibitor | ~0.2 nM | 2.4 nM (LPS-induced IL-6 in human whole blood) | First IRAK4 inhibitor to enter clinical development.[5][6] |
| Emavusertib (CA-4948) | Small Molecule Inhibitor | <50 nM | Potent activity in ABC-DLBCL and AML cell lines.[7][8] | Orally bioavailable, being investigated for hematologic malignancies.[7][8] |
| Zabedosertib (BAY-1834845) | Small Molecule Inhibitor | 3.55 nM | Strong inhibition of TNFα secretion in rat splenic cells. | Orally active inhibitor that has been evaluated in clinical trials for inflammatory diseases. |
| KT-474 | PROTAC Degrader | N/A (Degrader) | Potent degradation of IRAK4 in immune and skin cells. | First-in-class oral IRAK4 degrader that targets both kinase and scaffolding functions. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols used in the field for the validation of IRAK4 inhibitors.
Biochemical IRAK4 Kinase Activity Assay (Example Protocol)
This protocol describes a common method for determining the in vitro potency of an IRAK4 inhibitor using a luminescence-based assay that measures ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (for controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, IRAK4 enzyme, and the substrate.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis constant (Km) for IRAK4, if known.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader. The signal is inversely proportional to the IRAK4 activity.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical assay workflow for IRAK4 inhibitors.
Cellular Assay for IRAK4 Inhibition (Example Protocol)
This protocol provides a general method for assessing the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
Objective: To determine the cellular potency (IC50) of an IRAK4 inhibitor by measuring its effect on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., Lipopolysaccharide - LPS for TLR4, or R848 for TLR7/8)
-
Test compound serially diluted in DMSO
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
CO2 incubator
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well cell culture plate.
-
Prepare serial dilutions of the test compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Add the diluted test compound or vehicle control to the cells and pre-incubate for approximately 1 hour.
-
Stimulate the cells by adding the TLR agonist (e.g., LPS). Include unstimulated control wells.
-
Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of cytokine inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.
IRAK4 signaling downstream of TLR and IL-1R.
Conclusion
This compound is a potent inhibitor of IRAK4 with demonstrated cellular activity. When compared to other well-studied IRAK4 inhibitors, its biochemical potency is within a relevant range for a valuable research tool. The choice of an appropriate IRAK4 inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and whether the research goals require a small molecule inhibitor or a protein degrader. The experimental protocols and pathway information provided in this guide offer a framework for the further evaluation and characterization of this compound and other novel IRAK4-targeting compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sinobiological.com [sinobiological.com]
- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Inflammation Maze: A Comparative Guide to IRAK4 Inhibition versus Standard-of-Care in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
The landscape of rheumatoid arthritis (RA) treatment is continually evolving, with targeted therapies offering new hope for patients. A promising new class of drugs targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling molecule in the inflammatory cascade. This guide provides a detailed comparison of the efficacy of a representative IRAK4 inhibitor, drawing on available preclinical data for compounds in this class, against established standard-of-care treatments for RA, methotrexate (B535133) and etanercept.
While specific quantitative in vivo efficacy data for the potent IRAK4 inhibitor, Irak4-IN-18 (IC50: 15 nM) , is not extensively available in the public domain, its reported activity in a rat model of arthritis provides a strong rationale for its therapeutic potential. To offer a meaningful comparison, this guide will utilize representative data from other well-characterized IRAK4 inhibitors in similar preclinical models.
The IRAK4 Signaling Pathway: A Central Hub of Inflammation
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are key drivers of RA pathology.[2]
References
Unmasking the Selectivity of Irak4-IN-18: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of innate immunity modulators, the specificity of a kinase inhibitor is a critical determinant of its therapeutic potential. This guide provides an objective comparison of the cross-reactivity profile of Irak4-IN-18, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against other available alternatives. The presented data, supported by detailed experimental protocols, aims to facilitate an informed selection of research tools and potential therapeutic candidates.
The Central Role of IRAK4 in Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, these receptors recruit adaptor proteins, leading to the formation of a signaling complex where IRAK4 is the master kinase. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. This positions IRAK4 as a key mediator of the innate immune response, making it a compelling target for the treatment of a wide range of inflammatory and autoimmune diseases.
A Comparative Analysis of IRAK4 Inhibitors for Researchers and Drug Development Professionals
Note: Initial searches for a specific compound designated "IRAK4-IN-18" did not yield any specific studies or data. Therefore, this guide provides a comparative overview of well-characterized Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, with a focus on the kinase inhibitor PF-06650833 and the PROTAC degrader KT-474, to illustrate the current landscape of IRAK4-targeted therapeutics.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention[3][4]. This guide provides a comparative analysis of different modalities of IRAK4 inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field.
IRAK4 Signaling Pathway
IRAK4 is a central kinase in innate immunity, controlling responses to both pathogens and sterile inflammation[5]. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and becomes activated. It then phosphorylates downstream targets, including IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[1][3][6].
Comparison of IRAK4 Inhibitor Modalities
The development of IRAK4 inhibitors has evolved from traditional small molecule kinase inhibitors to novel approaches like proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of the target protein through the ubiquitin-proteasome system[7]. This offers a distinct mechanism of action compared to kinase inhibitors, which only block the enzyme's catalytic activity. A notable example of an IRAK4 PROTAC is KT-474, which has entered clinical trials[7].
Quantitative Performance Data
The following table summarizes the in vitro performance of the IRAK4 degrader KT-474 in comparison to the IRAK4 kinase inhibitor PF-06650833, as described in a head-to-head study[7].
| Compound | Modality | Target | Assay | Cell Line | Potency (nM) | Efficacy |
| KT-474 | PROTAC Degrader | IRAK4 Degradation | IRAK4 Degradation | THP-1 | DC50: 0.88 | Dmax: 101% |
| KT-474 | PROTAC Degrader | IL-6 Production | LPS/R848-driven IL-6 | Human PBMCs | Potent Inhibition | - |
| PF-06650833 | Kinase Inhibitor | IRAK4 Kinase Activity | Cytokine Production | Human PBMCs | - | Inhibits IL-6 |
Table 1: In Vitro Performance of IRAK4 Inhibitors. This table highlights the potent degradation of IRAK4 by KT-474 and its subsequent effect on cytokine production. DC50 represents the concentration for 50% maximal degradation, and Dmax is the maximum degradation percentage.
A key finding from comparative studies is the sustained effect of the degrader KT-474. After the compound is removed, its inhibitory effect on cytokine production is maintained, which is not the case for the kinase inhibitor PF-06650833[7]. This suggests a longer-lasting therapeutic effect for the degrader modality.
Experimental Protocols
In Vitro IRAK4 Degradation and Cytokine Production Assay
This assay is designed to evaluate the ability of a compound to induce the degradation of IRAK4 and inhibit downstream cytokine production in a cellular context.
Objective: To determine the potency and efficacy of IRAK4 inhibitors.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 and R848 for TLR7/8).
-
Test compounds (e.g., KT-474, PF-06650833) serially diluted in DMSO.
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6).
-
Reagents for Western blotting to detect IRAK4 protein levels.
Procedure:
-
Cell Culture: Plate PBMCs or THP-1 cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a specified period.
-
Stimulation: Add a TLR agonist (e.g., LPS) to stimulate the inflammatory response.
-
Cytokine Measurement: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant and measure the concentration of the target cytokine (e.g., IL-6) using an ELISA kit[8].
-
IRAK4 Degradation Analysis: Lyse the cells and perform Western blotting to determine the levels of IRAK4 protein, which indicates the extent of degradation.
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
These studies are crucial to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and its effect on the target in a living organism.
Objective: To assess the in vivo behavior and efficacy of IRAK4 inhibitors.
Procedure (Mouse LPS Model of Acute Inflammation):
-
Compound Administration: Administer the test compound (e.g., KT-474 or PF-06650833) to mice.
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points to measure the concentration of the compound in the plasma. This helps determine parameters like Cmax (maximum concentration) and the time to reach Cmax[7].
-
Pharmacodynamic (PD) Analysis: After a certain period, challenge the mice with an inflammatory stimulus like LPS.
-
Efficacy Readout: Measure the levels of pro-inflammatory cytokines in the blood to assess the in vivo efficacy of the inhibitor.
Alternatives to this compound
While "this compound" does not appear to be a documented compound, the field of IRAK4 inhibition is rich with alternatives. Some notable examples include:
-
PF-06650833: A small molecule kinase inhibitor.
-
CA-4948 (Emavusertib): An orally bioavailable IRAK4 inhibitor being investigated for hematologic malignancies[2].
-
BAY-1834845 (Zabedosertib): A potent and selective IRAK4 inhibitor that has been in clinical development[9].
-
KT-474: A PROTAC degrader of IRAK4, representing a novel therapeutic modality[7].
Conclusion
The therapeutic targeting of IRAK4 holds significant promise for a range of inflammatory and autoimmune diseases. The development of both small molecule kinase inhibitors and novel modalities like PROTAC degraders provides a diverse toolkit for researchers. While direct comparative data across all inhibitors is not always available in a single study, understanding the different mechanisms of action and the available preclinical and clinical data is crucial for advancing new therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of emerging IRAK4-targeted compounds.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relation between anti-atherosclerotic effects of IRAK4 and modulation of vascular smooth muscle cell phenotype in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of IRAK4 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways. Its role in mediating inflammatory responses through Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) has made it a compelling target for the development of therapeutics for a range of autoimmune diseases, inflammatory disorders, and cancers. Consequently, a number of small molecule inhibitors targeting IRAK4 have been developed. A crucial aspect of their preclinical and clinical evaluation is the specificity of their interaction with IRAK4 relative to other kinases in the human kinome. This guide provides a comparative analysis of the specificity of Irak4-IN-18 and other notable IRAK4 inhibitors, supported by available experimental data and detailed methodologies.
Quantitative Comparison of IRAK4 Inhibitor Specificity
The following table summarizes the available quantitative data on the inhibitory activity and selectivity of this compound and selected alternative IRAK4 inhibitors. It is important to note that comprehensive public data on the kinome-wide selectivity of this compound is limited.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Profile | Key Features |
| This compound | IRAK4 | 15[1] | Broad kinome selectivity data not publicly available. | Potent inhibitor of IRAK4. |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55[1][2] | Described as having an "excellent selectivity profile" based on KINOMEscan data[3]. | Selective, orally active inhibitor that has entered clinical trials[1][4]. |
| KME-2780 | IRAK1 / IRAK4 | IRAK1: 19, IRAK4: 0.5[2][5][6] | Potent dual inhibitor of IRAK1 and IRAK4. | Orally active and has been investigated in the context of hematologic malignancies[2][5]. |
| Zimlovisertib (PF-06650833) | IRAK4 | ~0.2[7] | Reported to have excellent selectivity against the human kinome and is >100-fold selective for IRAK4 over IRAK1[2]. | The first IRAK4 inhibitor to enter clinical trials. |
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. This initiates a signaling cascade that results in the activation of downstream transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The following diagram outlines a typical workflow for evaluating the specificity of a kinase inhibitor. This process often involves a tiered approach, starting with broad screening followed by more detailed characterization of potential off-target interactions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor specificity. Below are outlines of common experimental protocols used in the field.
Kinase Selectivity Profiling (e.g., KINOMEscan®)
Objective: To determine the binding affinity of a test compound against a large panel of kinases, providing a comprehensive selectivity profile.
Principle: This is a competition binding assay. A DNA-tagged kinase is mixed with a test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Methodology:
-
Assay Preparation: The test compound is incubated with a panel of DNA-tagged kinases.
-
Competition Binding: An immobilized ligand that binds to the active site of the kinases is introduced to the mixture.
-
Separation: The immobilized ligand with any bound kinase is separated from the unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Methodology:
-
Kinase Reaction: Recombinant IRAK4 enzyme is incubated with a substrate (e.g., a generic peptide substrate) and ATP in the presence of various concentrations of the test inhibitor or DMSO (vehicle control).
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the reagents for a luciferase-based ATP detection assay.
-
Luminescence Measurement: The plate is read on a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for IRAK4 Inhibition: Cytokine Production in Human PBMCs
Objective: To determine the cellular potency of an IRAK4 inhibitor by measuring its effect on the production of pro-inflammatory cytokines in a physiologically relevant cell system.
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Compound Treatment: PBMCs are pre-incubated with serial dilutions of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 1 hour).
-
Cell Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to activate the IRAK4 signaling pathway.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Cytokine Measurement: The concentration of a specific pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each inhibitor concentration relative to the stimulated vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. selleckchem.com [selleckchem.com]
Head-to-Head Comparison of IRAK4 Inhibitors: A Researcher's Guide
For researchers, scientists, and drug development professionals, the landscape of IRAK4 inhibitors presents a promising frontier for therapeutic intervention in a host of inflammatory and autoimmune diseases. This guide provides a head-to-head comparison of Irak4-IN-18 with other notable IRAK4 inhibitors, supported by experimental data to inform preclinical research and development.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has made it a compelling target for the development of small molecule inhibitors. This guide focuses on a comparative analysis of this compound against other well-characterized IRAK4 inhibitors: PF-06650833, BAY1834845 (Zabedosertib), and BMS-986126.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the key biochemical and cellular potency data for this compound and its comparators.
Table 1: Biochemical Potency against IRAK4
| Inhibitor | IC50 (nM) | Assay Conditions |
| This compound | 15[1] | Not specified |
| PF-06650833 | 0.2[2] | Not specified |
| 0.52 | In vitro kinase assay | |
| BAY1834845 | 3.55[3] | Not specified |
| 3.4 | Not specified | |
| BMS-986126 | 5.3[1][4] | Not specified |
Table 2: Cellular Potency
| Inhibitor | Cellular IC50 (nM) | Cell Type & Stimulus |
| This compound | Data not publicly available | - |
| PF-06650833 | 2.4 | PBMCs, R848-induced TNF release[5] |
| BAY1834845 | Not specified | Inhibits IL-1β, LPS, and Imiquimod-induced inflammation[3] |
| BMS-986126 | 135 - 456 | Human PBMCs, various TLR agonists[6] |
Table 3: Kinase Selectivity
| Inhibitor | Selectivity Profile |
| This compound | Data not publicly available |
| PF-06650833 | Highly selective for IRAK4 over IRAK1 (~7,000-fold). Inhibits 12 other kinases with IC50 < 1 µM out of a panel of over 200.[5] |
| BAY1834845 | High selectivity profile in an in-house kinase panel. Also inhibits FLT3 and TrkA to some extent.[7] |
| BMS-986126 | >100-fold selective for IRAK4 over a panel of 214 kinases.[1][6] |
Table 4: In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings |
| This compound | Rat model of arthritis | Blocks the development of arthritis.[1] |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Significantly inhibited paw volume.[5] |
| Mouse models of lupus (pristane-induced and MRL/lpr) | Reduced circulating autoantibody levels.[5][8] | |
| BAY1834845 | Mouse model of LPS-induced ARDS | Prevents lung injury and reduces inflammation.[3] |
| Mouse models of inflammation (IL-1β, LPS, Imiquimod) | Dose-dependent inhibition of inflammation.[3] | |
| BMS-986126 | Murine models of lupus (MRL/lpr and NZB/NZW) | Attenuates disease progression.[4][6] |
| Mouse model of skin inflammation (imiquimod-induced) | Significantly suppressed skin inflammation.[6] |
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of IRAK4 inhibitors.
Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)
Objective: To determine the in vitro potency (IC50) of a test inhibitor against IRAK4 kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the 1x kinase assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 100-fold the highest desired final concentration. Then, create a 10-fold intermediate dilution in the kinase assay buffer.
-
Master Mix Preparation: Prepare a master mix containing the 1x kinase assay buffer, ATP, and the MBP substrate.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted test inhibitor or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Add 12.5 µL of the master mix to each well.
-
-
Enzyme Addition: Prepare a solution of recombinant IRAK4 in kinase assay buffer.
-
Initiate Reaction: Add 10 µL of the diluted IRAK4 enzyme to each well to start the kinase reaction. For the negative control wells, add 10 µL of kinase assay buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (negative control) from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular Assay for IRAK4 Inhibition: TLR-Induced Cytokine Release
Objective: To determine the cellular potency (IC50) of an IRAK4 inhibitor by measuring its ability to block the production of pro-inflammatory cytokines in response to a TLR agonist.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
96-well cell culture plates
-
ELISA kits for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Plating: Seed the PBMCs or other immune cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) in complete culture medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours at 37°C in a CO2 incubator.
-
Cell Stimulation: Add the TLR agonist (e.g., R848 at a final concentration of 1 µM) to the wells to stimulate cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the TLR agonist-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This guide provides a foundational comparison of this compound with other leading IRAK4 inhibitors. Further research, particularly on the kinase selectivity and in vivo pharmacology of this compound, will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. BMS-986126 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
Independent Validation of Irak4-IN-18: A Comparative Guide to IRAK4 Inhibitor Potency and Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IRAK4 inhibitor, Irak4-IN-18, with other known inhibitors, supported by a summary of their half-maximal inhibitory concentration (IC50) values. Detailed experimental protocols for key biochemical and cellular assays are provided to facilitate independent validation and guide future research in the discovery and development of novel IRAK4-targeted therapeutics.
Comparative Potency of IRAK4 Inhibitors
The potency of small molecule inhibitors is a critical parameter in drug discovery. The following table summarizes the reported biochemical or cellular IC50 values for this compound and a selection of other publicly disclosed IRAK4 inhibitors. This data allows for a direct comparison of their relative potencies.
| Compound Name | Reported IC50 (nM) | Assay Type | Reference |
| This compound | 15 | Biochemical | [1] |
| PF-06650833 | 0.52 | Biochemical | [2] |
| BAY-184845 | 3.55 | Biochemical | [2] |
| BMS-986126 | 5.3 | Biochemical | [3] |
| Compound 42 | 8.9 | Biochemical | [4] |
| DW18134 | 11.2 | Biochemical | [2] |
| CA-4948 | <50 | Biochemical | [3] |
| CA-4948 | 115 | Biochemical | [4] |
IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[5] It acts as a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[6] Within this complex, IRAK4 phosphorylates and activates IRAK1, which in turn initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and AP-1.[5][6] This leads to the production of pro-inflammatory cytokines and chemokines.[6]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 4. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety Protocols for Handling Irak4-IN-18
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The potent and selective nature of Irak4-IN-18, an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), necessitates stringent safety protocols to protect laboratory personnel.[1] While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following guidelines are based on best practices for handling potent, research-grade kinase inhibitors and should be considered mandatory for all personnel.[2][3] Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe and compliant laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is required when working with this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2] Gloves: Double-gloving with nitrile gloves is recommended; change gloves immediately upon contamination.[2][3] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] Body Protection: A dedicated, disposable, or non-absorbent lab coat.[2] Ventilation: All weighing and aliquoting must occur within a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.[2] Body Protection: Standard laboratory coat.[2] Ventilation: All work should be performed in a chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2][3] Body Protection: Standard laboratory coat.[2][3] Containment: All cell culture work should be conducted in a Class II biological safety cabinet to maintain sterility and user protection.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Body Protection: Standard laboratory coat.[2] |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach is essential to minimize exposure and maintain the integrity of this compound.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify Storage Conditions: this compound is typically stored at -20°C.[1] Confirm the recommended storage conditions on the product vial or datasheet.
-
Secure: Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.
Preparation of Solutions
-
Designated Area: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.
Experimental Use
-
Designated Work Area: Conduct all work with this compound in a designated and clearly marked area.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when possible. If not feasible, thoroughly decontaminate all equipment after use.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Spill Management: In case of a spill, ensure the area is well-ventilated and restrict access. Wear appropriate PPE, including respiratory protection. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum to avoid dust generation. Collect all cleanup materials in a sealed, labeled hazardous waste container.
Visualizing the Safety Workflow
To ensure clarity and immediate understanding of the safety and handling workflow, the following diagram outlines the critical steps from receipt to disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
